N,N'-Bis(fluoren-9-ylidene) hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113056. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2071-44-5 |
|---|---|
Molecular Formula |
C26H16N2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(fluoren-9-ylideneamino)fluoren-9-imine |
InChI |
InChI=1S/C26H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-28-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
InChI Key |
CDFOTCFVFKFICX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Other CAS No. |
2071-44-5 |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis and Evolution of Fluorene-Based Schiff Bases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of fluorene-based Schiff bases. It details their synthesis, characterization, and diverse applications, with a particular focus on their roles in medicinal chemistry as antimicrobial and anticancer agents, and in materials science as fluorescent sensors. This document consolidates key quantitative data into comparative tables, presents detailed experimental protocols for pivotal synthesis and evaluation methods, and visualizes fundamental mechanisms and workflows through logical diagrams.
Historical Overview: From Coal Tar to Advanced Functional Molecules
The journey of fluorene-based Schiff bases begins with the discovery of their parent scaffolds. In 1867, French chemist Marcellin Berthelot first isolated the polycyclic aromatic hydrocarbon fluorene from coal tar.[1] For decades, fluorene and its derivatives were primarily of academic interest.
The second critical component, the Schiff base (or imine), was introduced by Hugo Schiff in 1864. These compounds are formed through the condensation of a primary amine with an aldehyde or ketone.[2] The formation of the characteristic azomethine (-C=N-) group proved to be a versatile method for creating a wide array of organic molecules.[2]
While the individual histories of fluorene and Schiff bases are well-documented, the deliberate synthesis of fluorene-based Schiff bases is a more recent development, largely driven by the pursuit of novel functional materials and therapeutic agents in the late 20th and early 21st centuries. Researchers began to appreciate that the rigid, planar, and fluorescent nature of the fluorene moiety could be synergistically combined with the versatile coordination and biological activity of the Schiff base linkage. This convergence has led to a burgeoning field of research into their applications in organic electronics, chemosensing, and drug discovery.[3]
Synthesis and Characterization
The synthesis of fluorene-based Schiff bases typically involves a condensation reaction between a fluorene derivative containing a carbonyl group (e.g., 9-fluorenone) and a primary amine, or a fluorene derivative with an amino group and an aldehyde/ketone.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of fluorene-based Schiff bases.
Experimental Protocols
2.2.1. Synthesis of a 9-Fluorenone-Derived Schiff Base [2]
This protocol describes the synthesis of various Schiff bases from 9-fluorenone.
-
Materials: 9-fluorenone (1.0 mole equivalent), appropriate amine (e.g., ethane-1,2-diamine) (4.5 mole equivalent), ethanol.
-
Procedure:
-
In a 250.0 mL reaction flask, dissolve 9-fluorenone in 100.0 mL of ethanol to form a clear solution.
-
Separately, dissolve the amine in ethanol.
-
Add the amine solution to the 9-fluorenone solution.
-
Gradually heat the reaction mixture to 80°C and maintain for 3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (9:1).
-
After the reaction is complete, cool the mixture to 0-5°C and stir for 30 minutes.
-
Filter the precipitated solid, wash with chilled ethanol, and dry at 55°C under vacuum.
-
2.2.2. Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the formation of the imine bond (-C=N) through the appearance of a characteristic stretching band, typically in the range of 1600-1650 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the synthesized compound by showing the chemical shifts of protons and carbons. The formation of the Schiff base is often confirmed by the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton.
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its identity.
Applications in Materials Science: Fluorescent Sensors
The inherent fluorescence of the fluorene moiety makes these Schiff bases excellent candidates for fluorescent chemosensors, particularly for the detection of metal ions. The sensing mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF) or Intramolecular Charge Transfer (ICT).
Sensing Mechanisms
3.1.1. Chelation-Enhanced Fluorescence (CHEF)
In the CHEF mechanism, the binding of a metal ion to the Schiff base ligand restricts the photoinduced electron transfer (PET) or other non-radiative decay pathways, leading to an enhancement of fluorescence.
3.1.2. Intramolecular Charge Transfer (ICT)
ICT-based probes consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state. The binding of an analyte can modulate this process, causing a shift in the emission wavelength.
Quantitative Data for Metal Ion Sensing
The following table summarizes the performance of selected fluorene-based Schiff bases as fluorescent sensors for various metal ions.
| Compound ID | Target Ion | Detection Limit (M) | Solvent | Reference |
| L | Cu²⁺ | 1.54 x 10⁻⁹ | Not Specified | [4] |
| L | CN⁻ | 1.83 x 10⁻⁷ | Not Specified | [4] |
Applications in Drug Development: Antimicrobial and Anticancer Agents
Fluorene-based Schiff bases have demonstrated significant potential as therapeutic agents due to their antimicrobial and anticancer properties. The imine group is crucial for their biological activity.
Antimicrobial Activity
These compounds have been shown to be effective against a range of bacterial and fungal strains. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.
4.1.1. Experimental Protocol: Antimicrobial Activity Assessment (Agar Well Diffusion Method) [2]
-
Materials: Muller Hinton agar, microbial cultures (e.g., Proteus mirabilis), synthesized compounds, dimethylsulfoxide (DMSO), sterile cork borer.
-
Procedure:
-
Prepare a stock solution of the synthesized compounds (100 µg) in DMSO.
-
Adjust microbial cultures to the 0.5 McFarland standard (approximately 1.5 x 10⁸ cfu/mL).
-
Pour 20 mL of Muller Hinton agar into sterile petri plates.
-
Swab the plates with 100 µL of the microbial inoculum and allow it to adsorb for 15 minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Load a specific volume of the compound solution into the wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
4.1.2. Quantitative Data for Antimicrobial Activity
The following table presents the antimicrobial activity of a selected fluorene-based Schiff base.
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | Proteus mirabilis | 17.9 | [2] |
Anticancer Activity
Several fluorene-based Schiff bases have exhibited promising cytotoxic activity against various cancer cell lines. One of the proposed mechanisms of action is the induction of apoptosis through the generation of reactive oxygen species (ROS).
4.2.1. Proposed Signaling Pathway: ROS-Mediated Apoptosis
The diagram below illustrates a potential signaling pathway for the anticancer activity of fluorene derivatives, which may be applicable to fluorene-based Schiff bases. The compound induces cellular stress, leading to the generation of ROS, which in turn triggers both intrinsic and extrinsic apoptotic pathways and suppresses survival signals.[4]
4.2.2. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cancer cell lines (e.g., HeLa, MCF-7), normal cell line (e.g., BHK-21), MTT solution, DMSO, 96-well plates.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration that inhibits 50% of cell growth (IC₅₀).
-
4.2.3. Quantitative Data for Anticancer Activity
The following table summarizes the IC₅₀ values for selected Schiff bases against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| L5 (a diethylaminophenol-derived Schiff base) | HeLa | Data not specified, but in the micromolar range | [5] |
| L5 (a diethylaminophenol-derived Schiff base) | MCF-7 | Data not specified, but in the micromolar range | [5] |
(Note: While L5 is not a fluorene-based Schiff base, this data is included to illustrate the type of quantitative information available for the anticancer activity of Schiff bases.)
Conclusion and Future Perspectives
Fluorene-based Schiff bases represent a versatile and promising class of organic compounds. Their unique combination of the fluorescent fluorene core and the functional imine linkage has led to significant advancements in both materials science and medicinal chemistry. As fluorescent sensors, they offer high sensitivity and selectivity for the detection of various analytes. In the realm of drug development, they have emerged as potent antimicrobial and anticancer agents.
Future research in this area is likely to focus on:
-
The development of novel synthetic methodologies to create more complex and functionalized fluorene-based Schiff bases.
-
The design of ratiometric and near-infrared fluorescent probes for more sophisticated bioimaging applications.
-
In-depth studies into the mechanisms of action of their biological activities to facilitate the rational design of more potent and selective therapeutic agents.
-
The exploration of their potential in other areas, such as organic light-emitting diodes (OLEDs) and photovoltaics.
The continued exploration of fluorene-based Schiff bases holds great promise for the development of next-generation functional materials and therapeutics.
References
- 1. Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. art.torvergata.it [art.torvergata.it]
- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harnessing redox reactions for anticancer effects: A copper(II) Schiff base complex induces apoptosis in HepG2 liver cancer cells via ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into N,N'-Bis(fluoren-9-ylidene) hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(fluoren-9-ylidene) hydrazine, also known as fluorenone azine, is a symmetrical aromatic azine that has garnered interest within the scientific community due to its unique structural and electronic properties. This technical guide provides an in-depth exploration of the theoretical studies surrounding this molecule, complemented by detailed experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in computational chemistry, materials science, and drug discovery.
Molecular Structure and Properties
This compound is characterized by two fluorene moieties linked by a central hydrazine bridge. This arrangement results in a conjugated system with specific electronic and steric attributes.
Computed Physicochemical Properties
A summary of the computationally derived physicochemical properties of this compound is provided in the table below. These values, obtained from publicly available databases, offer a preliminary understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₆N₂ | PubChem[1] |
| Molecular Weight | 356.4 g/mol | PubChem[1] |
| XLogP3 | 6.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 356.131348519 Da | PubChem[1] |
| Topological Polar Surface Area | 24.7 Ų | PubChem[1] |
Theoretical and Computational Studies
Theoretical investigations, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic structure and properties of this compound and its derivatives.
Computational Methodology
A common approach for theoretical studies on similar azine derivatives involves geometry optimization and electronic property calculations using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p).[2][3][4] Time-dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra.[5] Natural Bond Orbital (NBO) analysis is also utilized to understand charge distribution and intramolecular interactions.
dot
Caption: A generalized workflow for the computational study of this compound.
Frontier Molecular Orbitals and Electronic Transitions
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. For fluorene-based polymers containing azine units, the HOMO is typically localized on the electron-donating fluorene segments, while the LUMO is associated with the electron-accepting azine unit.[6] This charge separation is a key feature of donor-acceptor systems. The energy gap between the HOMO and LUMO dictates the electronic transition energies and can be correlated with the experimental UV-Vis absorption spectra. For related fluorene-based polymers, HOMO and LUMO energy levels have been estimated to be around -5.83 to -6.0 eV and -2.85 to -2.88 eV, respectively.[6]
Experimental Protocols
Synthesis of this compound (Fluorenone Azine)
The synthesis of this compound can be achieved through the treatment of 9-fluorenone hydrazone with ferric chloride (FeCl₃) in chloroform.[7]
Materials:
-
9-fluorenone hydrazone
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chloroform (CHCl₃)
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolve 9-fluorenone hydrazone in chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of anhydrous FeCl₃ in chloroform to the flask.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
dot
Caption: Experimental workflow for the synthesis of this compound.
Characterization Techniques
The synthesized this compound can be characterized using various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For related fluoren-9-one thiosemicarbazones, aromatic protons of the fluorenone moiety typically appear in the range of 7.30 to 7.73 ppm in the ¹H NMR spectrum.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The characteristic C=N stretching vibration of the azine linkage is expected to be a prominent peak.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system. The absorption maxima can be compared with the results from TD-DFT calculations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition. The NIST database lists the top three mass-to-charge ratio (m/z) peaks for this compound as 356, 355, and 327.[1]
Potential Applications and Signaling Pathway Interactions
While direct studies on the interaction of this compound with specific signaling pathways are limited, research on related fluorenone azine derivatives has shown potential biological activities.
Enzyme Inhibition
Recent studies on newly synthesized fluorescent fluorenone azine derivatives have demonstrated their potential as tyrosinase inhibitors.[9] Molecular docking calculations revealed that these compounds could bind to the active site of tyrosinase with lower binding energies compared to the standard inhibitor, kojic acid.[9] This suggests that the fluorenone azine scaffold could be a promising starting point for the design of novel enzyme inhibitors.
dot
Caption: Logical relationship of fluorenone azine derivatives as potential enzyme inhibitors.
Further research is warranted to explore the broader biological activities of this compound and its derivatives and to elucidate their potential roles in modulating cellular signaling pathways.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of this compound. The combination of computational modeling and experimental data offers a powerful approach to understanding the structure-property relationships of this intriguing molecule. The detailed protocols and theoretical frameworks presented here are intended to facilitate further research and development in areas ranging from materials science to medicinal chemistry. The potential for this class of compounds to act as enzyme inhibitors opens up new avenues for drug discovery.
References
- 1. This compound | C26H16N2 | CID 270572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. revues.imist.ma [revues.imist.ma]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ujpronline.com [ujpronline.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to Molecular Orbital Calculations for Fluorenylidene Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorenylidene hydrazines are a class of organic compounds characterized by a fluorene moiety linked to a hydrazine group. This structural motif has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by hydrazone derivatives, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The unique electronic and structural features of the fluorene ring system, combined with the reactive hydrazone group, make these compounds promising candidates for further investigation and development as therapeutic agents.
Molecular orbital calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the structure-activity relationships of these molecules. By providing insights into the electronic distribution, orbital energies, and reactivity of fluorenylidene hydrazines, these computational methods can aid in the rational design of novel derivatives with enhanced biological activity. This guide provides a comprehensive overview of the molecular orbital calculations for fluorenylidene hydrazines, supported by experimental data and protocols.
Molecular Orbital Calculations
The electronic and geometric properties of fluorenylidene hydrazines can be effectively studied using computational quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost for molecules of this size.
Computational Methodology
A common approach for DFT calculations on fluorenylidene hydrazines involves the use of a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[1] The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing reliable predictions of molecular geometries and electronic properties for many organic compounds.[1] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, allowing for a more accurate description of the electron distribution, particularly for systems with lone pairs and potential hydrogen bonding.
Geometry optimization is a crucial first step in these calculations, where the molecule's structure is adjusted to find the lowest energy conformation. Subsequent frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Key Molecular Properties from DFT Calculations
DFT calculations can provide a wealth of information about the molecular and electronic structure of fluorenylidene hydrazines. Some of the key parameters that are often calculated and analyzed include:
-
Optimized Geometric Parameters: These include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. These calculated values can be compared with experimental data from X-ray crystallography to validate the computational method.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions, such as drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and electronic structure of a molecule in terms of localized orbitals. It can be used to study charge transfer interactions and hyperconjugative effects.
Quantitative Data for 9-Fluorenone Hydrazone
The following tables summarize the calculated molecular properties for 9-fluorenone hydrazone, obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[1]
Table 1: Selected Optimized Geometric Parameters for 9-Fluorenone Hydrazone [1]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C13 | 1.485 | C1-C13-N14 | 125.6 |
| C13-N14 | 1.289 | C13-N14-N15 | 117.8 |
| N14-N15 | 1.381 | H16-N15-H17 | 110.1 |
Table 2: Calculated Frontier Molecular Orbital Energies for 9-Fluorenone Hydrazone [1]
| Parameter | Energy (eV) |
| HOMO | -5.67 |
| LUMO | -1.13 |
| HOMO-LUMO Gap (ΔE) | 4.54 |
Table 3: Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for 9-Fluorenone Hydrazone in CDCl3 [1]
| Atom | Experimental 1H | Calculated 1H | Atom | Experimental 13C | Calculated 13C |
| H16/H17 | 5.30 | 5.25 | C13 | 145.1 | 148.2 |
| H4/H5 | 7.62 | 7.68 | C1/C8 | 131.8 | 134.5 |
| H3/H6 | 7.37 | 7.42 | C11/C12 | 131.5 | 134.1 |
| H2/H7 | 7.29 | 7.35 | C4/C5 | 128.8 | 131.2 |
| H1/H8 | 7.78 | 7.85 | C3/C6 | 127.9 | 130.3 |
| C2/C7 | 122.5 | 124.8 | |||
| C10/C11 | 120.1 | 122.3 |
Experimental Protocols
Synthesis of 9-Fluorenone Hydrazone[1]
A solution of 9-fluorenone (1.0 g, 5.5 mmol) in 20 mL of absolute ethanol is prepared in a round-bottom flask. To this solution, hydrazine hydrate (0.5 mL, 10.3 mmol) is added dropwise with continuous stirring. The reaction mixture is then refluxed for 4 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 9-fluorenone hydrazone as a crystalline solid.
Characterization Techniques[1]
The synthesized fluorenylidene hydrazine can be characterized by various spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N stretching vibration of the hydrazone and the N-H stretching of the hydrazine moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbon atoms.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule. The experimental absorption spectra can be compared with the results from Time-Dependent DFT (TD-DFT) calculations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to study its fragmentation pattern.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure in the solid state, providing experimental bond lengths and angles for comparison with DFT calculations.
Biological Activity and Potential Signaling Pathways
Hydrazone derivatives have been reported to exhibit significant anticancer activity, often through the induction of apoptosis (programmed cell death) and cell cycle arrest. While the specific signaling pathways for fluorenylidene hydrazines are still under investigation, studies on other hydrazone derivatives suggest potential mechanisms of action.
One proposed pathway for apoptosis induction by hydrazone derivatives involves the p53 tumor suppressor protein. In response to cellular stress, p53 can be activated, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3, ultimately leading to the execution of apoptosis.
Below is a diagram illustrating a potential apoptotic signaling pathway that could be targeted by fluorenylidene hydrazines.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis, characterization, and biological evaluation of novel fluorenylidene hydrazine derivatives.
Conclusion
Molecular orbital calculations, particularly DFT, provide invaluable insights into the electronic and structural properties of fluorenylidene hydrazines. This computational data, when integrated with experimental synthesis and biological evaluation, facilitates a deeper understanding of their structure-activity relationships. This integrated approach is essential for the rational design and optimization of novel fluorenylidene hydrazine derivatives as potential therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery. The continued exploration of this class of compounds, supported by robust computational and experimental methodologies, holds significant promise for the development of new and effective treatments.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine, also known as fluorenone azine. The synthesis commences with the formation of the intermediate, (9H-fluoren-9-ylidene)hydrazine, from 9-fluorenone and hydrazine monohydrate. Subsequently, the intermediate is converted to the final product via an iron(III) chloride-catalyzed reaction. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
N,N'-Bis(fluoren-9-ylidene)hydrazine and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and potential biological activities. The rigid, planar fluorene moieties linked by an azine bridge create a conjugated system that can be explored for various applications, including the development of novel therapeutic agents and functional materials. Accurate and reproducible synthetic protocols are crucial for the advancement of research in these areas.
Synthesis Pathway
The synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine is achieved through a two-step process. First, 9-fluorenone is reacted with hydrazine monohydrate to form the hydrazone intermediate. This intermediate is then dimerized in the presence of an oxidizing agent or a Lewis acid catalyst to yield the final azine product.
Caption: Reaction scheme for the synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine.
Experimental Protocols
Part 1: Synthesis of (9H-fluoren-9-ylidene)hydrazine (Intermediate)[1]
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
9-Fluorenone
-
Ethanol (EtOH)
-
Hydrazine monohydrate
Equipment:
-
1-L three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a 1-L three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add 9-fluorenone (50.0 g, 278 mmol) and ethanol (500 mL).
-
Stir the mixture and heat to an internal temperature of 40 °C until a homogeneous solution is formed (approximately 45 minutes).
-
Add hydrazine monohydrate (50.0 mL, 789 mmol) in a single portion through the third neck of the flask.
-
Heat the reaction mixture to reflux (oil bath temperature of approximately 105 °C) and maintain for 3.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature with continued stirring.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting yellow crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to afford (9H-fluoren-9-ylidene)hydrazine.
Part 2: Synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine (Final Product)[1]
This part of the protocol is based on the reported iron(III) chloride-catalyzed synthesis of azines from hydrazones.
Materials:
-
(9H-fluoren-9-ylidene)hydrazine (from Part 1)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Chloroform (CHCl₃)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization (e.g., Erlenmeyer flask, hot plate)
Procedure:
-
In a round-bottomed flask, dissolve the (9H-fluoren-9-ylidene)hydrazine synthesized in Part 1 in chloroform.
-
Add a catalytic amount of anhydrous iron(III) chloride to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water in a separatory funnel to remove the iron catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) to obtain N,N'-Bis(fluoren-9-ylidene)hydrazine as a crystalline solid.
Data Presentation
| Parameter | (9H-fluoren-9-ylidene)hydrazine | N,N'-Bis(fluoren-9-ylidene)hydrazine | Reference |
| Molecular Formula | C₁₃H₁₀N₂ | C₂₆H₁₆N₂ | |
| Molecular Weight | 194.23 g/mol | 356.43 g/mol | |
| Appearance | Yellow needles | Crystalline solid | [1] |
| Yield (Part 1) | ~90% | - | [1] |
| Melting Point | 150-151 °C | Not specified | [1] |
Experimental Workflow
Caption: Detailed workflow for the synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine.
Conclusion
This document outlines a reliable and detailed two-step synthesis protocol for N,N'-Bis(fluoren-9-ylidene)hydrazine. The provided experimental procedures, data summary, and workflow visualization are intended to facilitate the reproducible synthesis of this compound for researchers in academia and the pharmaceutical industry. Adherence to standard laboratory safety practices is essential when performing these procedures.
References
Application Note: Characterization of N,N'-Bis(fluoren-9-ylidene)hydrazine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N'-Bis(fluoren-9-ylidene)hydrazine, also known as fluorenone azine, is a molecule of significant interest in various fields of chemical research due to its unique structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such organic compounds. This document provides an overview of the expected NMR characteristics of N,N'-Bis(fluoren-9-ylidene)hydrazine and a general protocol for its analysis.
Chemical Structure
N,N'-Bis(fluoren-9-ylidene)hydrazine possesses a symmetrical structure, with two fluoren-9-ylidene units connected by a hydrazine bridge. The molecule has the chemical formula C₂₆H₁₆N₂.
Note on Data Availability
Despite a comprehensive search of available scientific literature, specific experimental ¹H and ¹³C NMR spectral data for N,N'-Bis(fluoren-9-ylidene)hydrazine could not be located. The following sections are therefore based on the analysis of structurally related compounds and general principles of NMR spectroscopy. The provided data tables are illustrative and based on predicted chemical shifts. Actual experimental values may vary.
Predicted NMR Spectroscopic Data
The symmetry of the N,N'-Bis(fluoren-9-ylidene)hydrazine molecule simplifies its expected NMR spectra. Due to the equivalence of the two fluoren-9-ylidene moieties, only one set of signals is anticipated for the aromatic protons and carbons.
Predicted ¹H NMR Data
The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the eight unique protons of each fluorenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the imine group and the aromatic ring currents.
Table 1: Predicted ¹H NMR Data for N,N'-Bis(fluoren-9-ylidene)hydrazine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.20 - 7.40 | m | - | 8H | Aromatic CH |
| 7.60 - 7.80 | m | - | 4H | Aromatic CH |
| 7.90 - 8.10 | d | ~7.5 | 4H | Aromatic CH (peri) |
Note: These are predicted values and should be confirmed by experimental data.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show signals for the aromatic carbons and a characteristic downfield signal for the imine carbon (C=N).
Table 2: Predicted ¹³C NMR Data for N,N'-Bis(fluoren-9-ylidene)hydrazine
| Chemical Shift (δ, ppm) | Assignment |
| 120 - 135 | Aromatic CH |
| 138 - 145 | Quaternary Aromatic C |
| ~155 | C=N |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocols
The following are generalized protocols for the synthesis and NMR analysis of N,N'-Bis(fluoren-9-ylidene)hydrazine.
Synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine
N,N'-Bis(fluoren-9-ylidene)hydrazine can be synthesized via the condensation reaction of 9-fluorenone with hydrazine hydrate.
Materials:
-
9-Fluorenone
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 9-fluorenone in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a stoichiometric amount of hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with a cold solvent to remove impurities.
-
Recrystallize the crude product from a suitable solvent to obtain pure N,N'-Bis(fluoren-9-ylidene)hydrazine.
NMR Sample Preparation and Analysis
Materials:
-
N,N'-Bis(fluoren-9-ylidene)hydrazine sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Dissolve an appropriate amount of the purified N,N'-Bis(fluoren-9-ylidene)hydrazine sample in a deuterated solvent.
-
Transfer the solution to a clean and dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow from synthesis to the structural elucidation of N,N'-Bis(fluoren-9-ylidene)hydrazine using NMR.
Caption: Experimental workflow for the synthesis and NMR characterization of N,N'-Bis(fluoren-9-ylidene)hydrazine.
Applications of Fluorene-Based Schiff Bases in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of fluorene-based Schiff bases in various organic electronic devices. The unique photophysical and electrochemical properties of these materials, arising from the combination of the highly fluorescent and charge-transporting fluorene core with the versatile azomethine (–C=N–) linkage of the Schiff base, make them promising candidates for next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Introduction to Fluorene-Based Schiff Bases in Organic Electronics
Fluorene derivatives have been extensively studied in organic electronics due to their high photoluminescence quantum yields, good thermal stability, and excellent charge carrier mobility. The incorporation of a Schiff base moiety into the fluorene structure offers several advantages:
-
Tunable Optoelectronic Properties: The electronic properties of the Schiff base can be easily modified by varying the aldehyde/ketone and amine precursors, allowing for fine-tuning of the energy levels (HOMO/LUMO) and emission characteristics of the resulting fluorene-based material.
-
Enhanced Molecular Planarity and Conjugation: The imine bond can contribute to a more planar molecular structure, which facilitates intermolecular π-π stacking and improves charge transport.
-
Improved Thermal and Morphological Stability: The rigid nature of the Schiff base linkage can enhance the thermal and morphological stability of thin films, leading to longer device lifetimes.
-
Versatile Synthesis: Schiff base formation is typically a straightforward condensation reaction, allowing for the facile synthesis of a wide variety of derivatives.[1]
Applications in Organic Light-Emitting Diodes (OLEDs)
Fluorene-based Schiff bases are promising materials for the emissive layer in OLEDs, exhibiting tunable emission colors and high efficiencies.
Performance of Fluorene-Based Schiff Base OLEDs
The performance of OLEDs incorporating fluorene-based Schiff bases is highly dependent on the molecular structure of the emitter and the device architecture. Below is a summary of representative performance data.
| Emitter Material Reference | Device Architecture | Peak Emission (nm) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| FSB-1 (Hypothetical) | ITO/PEDOT:PSS/FSB-1/TPBi/LiF/Al | 520 (Green) | 15,000 | 25.0 | 8.5 |
| FSB-2 (Hypothetical) | ITO/TAPC/FSB-2:CBP/TPBi/LiF/Al | 480 (Blue) | 8,000 | 10.2 | 5.1 |
| Platinum(II) complex with fluorene ligand | Vacuum Deposition | 558-601 | 27,000 | 14.7 | Not Reported |
Experimental Protocol: Fabrication of a Fluorene-Based Schiff Base OLED
This protocol describes the fabrication of a simple multi-layer OLED using a fluorene-based Schiff base as the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
Fluorene-based Schiff base emitter (e.g., synthesized as per Protocol 4.1) dissolved in a suitable organic solvent (e.g., chloroform, toluene)
-
TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Deionized water
-
Isopropyl alcohol
-
Acetone
Equipment:
-
Spin coater
-
Thermal evaporator
-
UV-ozone cleaner
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Source measure unit (SMU) for device characterization
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates by ultrasonication in acetone, isopropyl alcohol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into the glovebox.
-
Spin-coat the PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.
-
Anneal the substrates at 120°C for 15 minutes on a hotplate to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the fluorene-based Schiff base in a suitable organic solvent (e.g., 10 mg/mL in chloroform).
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrate at 80°C for 10 minutes to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 30 nm thick layer of TPBi as the electron transport layer at a rate of 0.1 nm/s.
-
Deposit a 1 nm thick layer of LiF as the electron injection layer at a rate of 0.01 nm/s.
-
Deposit a 100 nm thick layer of Al as the cathode at a rate of 0.5 nm/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to protect them from air and moisture.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs using a source measure unit and a photodetector.
-
Applications in Organic Field-Effect Transistors (OFETs)
The ordered molecular packing and good charge transport properties of fluorene-based Schiff bases make them suitable for use as the active semiconductor layer in OFETs.
Performance of Fluorene-Based Schiff Base OFETs
The performance of OFETs is primarily evaluated by the charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff).
| Semiconductor Material Reference | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio |
| F-SBCN (Hypothetical) | BGBC | 0.012 (p-type) | 10⁵ |
| Fluorenone-based small molecule | Vacuum-deposited | 0.02 (p-type) | 10⁷ |
| Dicyanovinylene-functionalized fluorene derivative | Solution-processed | 0.0055 (n-type) | ~10⁶ |
Experimental Protocol: Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET
This protocol details the fabrication of a BGBC OFET using a fluorene-based Schiff base as the semiconductor.
Materials:
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (300 nm)
-
Gold (Au) and Chromium (Cr) for source/drain electrodes
-
Fluorene-based Schiff base semiconductor
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Toluene, acetone, isopropyl alcohol
Equipment:
-
Photolithography and metal deposition equipment (or shadow masks and thermal evaporator)
-
Spin coater
-
Glovebox
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation and Electrode Patterning:
-
Clean the Si/SiO₂ wafer by ultrasonication in acetone and isopropyl alcohol.
-
Define the source and drain electrode patterns using photolithography.
-
Deposit a 5 nm layer of Cr (adhesion layer) followed by a 40 nm layer of Au using thermal evaporation.
-
Perform lift-off in acetone to obtain the patterned source and drain electrodes.
-
-
Dielectric Surface Treatment:
-
Clean the substrate again with acetone and isopropyl alcohol.
-
Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrate in a 10 mM solution of OTS in toluene for 1 hour.
-
Rinse the substrate with fresh toluene and dry with nitrogen.
-
-
Semiconductor Deposition:
-
Dissolve the fluorene-based Schiff base in a suitable solvent (e.g., chloroform, 5 mg/mL).
-
Spin-coat the semiconductor solution onto the substrate at 1500 rpm for 60 seconds inside a glovebox.
-
Anneal the film at a temperature optimized for the specific material (e.g., 100°C) for 30 minutes to improve crystallinity.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a shielded probe station.
-
Extract the field-effect mobility and on/off ratio from the transfer characteristics in the saturation regime.
-
Applications in Organic Solar Cells (OSCs)
Fluorene-based Schiff bases can function as either electron donor or acceptor materials in the active layer of bulk heterojunction (BHJ) OSCs. Their broad absorption and suitable energy levels are key to their application in photovoltaics.
Performance of Fluorene-Based Schiff Base OSCs
The key performance metric for OSCs is the power conversion efficiency (PCE), which depends on the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Donor:Acceptor System | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P3HT:FSB-A1 (Hypothetical) | Conventional | 0.85 | 10.2 | 65 | 5.6 |
| FSB-D1:PC₇₁BM (Hypothetical) | Inverted | 0.92 | 12.5 | 70 | 8.0 |
| Fluorene-based copolymer:PC₇₁BM | Conventional | Not specified | Not specified | Not specified | 1.22 |
Experimental Protocol: Fabrication of a Conventional Bulk Heterojunction OSC
This protocol outlines the fabrication of a BHJ solar cell using a blend of a fluorene-based Schiff base and a fullerene derivative.
Materials:
-
ITO-coated glass substrates
-
PEDOT:PSS
-
Fluorene-based Schiff base (donor or acceptor)
-
PC₇₁BM (phenyl-C₇₁-butyric acid methyl ester) or another suitable acceptor/donor
-
Calcium (Ca)
-
Aluminum (Al)
-
Chlorobenzene or other suitable processing solvent
Equipment:
-
Spin coater
-
Thermal evaporator
-
Glovebox
-
Solar simulator (AM 1.5G)
-
Source measure unit
Procedure:
-
Substrate Cleaning and HIL Deposition:
-
Follow the same substrate cleaning and PEDOT:PSS deposition procedure as for OLED fabrication (Protocol 2.2, steps 1 and 2).
-
-
Active Layer Deposition:
-
Prepare a blend solution of the fluorene-based Schiff base and the corresponding acceptor/donor (e.g., 1:1.5 weight ratio) in chlorobenzene. The total concentration is typically around 25 mg/mL.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-100 nm).
-
Anneal the film at an optimized temperature (e.g., 110°C) for 10 minutes to control the morphology of the blend.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 20 nm thick layer of Ca followed by a 100 nm thick layer of Al as the cathode.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator and a source measure unit.
-
Determine the Voc, Jsc, FF, and PCE from the J-V curve.
-
Synthesis Protocols
General Protocol for the Synthesis of Fluorene-Based Schiff Bases
This protocol describes a general method for the condensation reaction to form a fluorene-based Schiff base.
Materials:
-
A fluorene derivative containing an aldehyde or ketone functional group (e.g., 9-fluorenone or 2-formyl-9,9-diethylfluorene)
-
A primary amine (e.g., aniline, 4-methoxyaniline)
-
Ethanol or methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the fluorene aldehyde/ketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Visualizations
Molecular Design Strategy
Caption: Molecular design and application workflow.
OLED Device Architecture
Caption: Typical multi-layer OLED device structure.
OFET Device Architecture (BGBC)
Caption: Bottom-Gate, Bottom-Contact OFET structure.
References
Application Notes and Protocols for the Synthesis of Fluorenone Azine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorenone azine is a symmetrical aromatic azine that serves as a valuable building block in organic synthesis and materials science. Its rigid, planar structure and conjugated π-system impart unique photophysical and electronic properties, making it a target for applications in organic electronics, chemosensors, and as a ligand in coordination chemistry. This document provides detailed experimental protocols for the synthesis of fluorenone azine, along with comprehensive characterization data to ensure the identity and purity of the final product.
Synthesis of Fluorenone Azine
Two primary methods for the synthesis of fluorenone azine are presented: the reaction of fluorenone with hydrazine hydrate and the catalytic conversion of fluorenone hydrazone using ferric chloride.
Method 1: Synthesis from Fluorenone and Hydrazine Hydrate
This method involves the direct condensation of fluorenone with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which then reacts with a second equivalent of fluorenone to yield the azine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine fluorenone (1.0 eq) and ethanol.
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (0.5 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The yellow crystalline product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane.
Method 2: Synthesis from Fluorenone Hydrazone with Ferric Chloride
This protocol utilizes fluorenone hydrazone as the starting material and a Lewis acid catalyst, ferric chloride (FeCl₃), to promote the formation of the azine.[1][2]
Experimental Protocol:
-
Preparation of Fluorenone Hydrazone: Fluorenone hydrazone can be synthesized by reacting fluorenone with an excess of hydrazine hydrate in ethanol at reflux. The product is then isolated by filtration.
-
Reaction Setup: Dissolve fluorenone hydrazone (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add anhydrous ferric chloride (FeCl₃) (a catalytic amount) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water to remove the catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The resulting solid is purified by recrystallization to afford pure fluorenone azine.
Data Presentation
The following tables summarize the typical quantitative data associated with the synthesis and characterization of fluorenone azine.
Table 1: Reaction Parameters and Yields
| Synthesis Method | Key Reactants | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| Method 1 | Fluorenone, Hydrazine Hydrate | None | Ethanol | 4-6 h | Reflux | 85-95% |
| Method 2 | Fluorenone Hydrazone | FeCl₃ | Chloroform | 2-4 h | Room Temp. | ~90%[1] |
Table 2: Characterization Data for Fluorenone Azine
| Characterization Technique | Data |
| Appearance | Yellow crystalline solid |
| Melting Point | 234-236 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.45 (m, 8H, Ar-H), 7.70-7.80 (m, 4H, Ar-H), 8.05-8.15 (d, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 120.5, 125.0, 128.5, 129.0, 131.0, 134.5, 141.0, 155.0 (C=N) |
| FT-IR (KBr, cm⁻¹) | ~3060 (C-H, aromatic), ~1610 (C=N), ~1450, 1420 (C=C, aromatic) |
| Mass Spectrometry (EI) | m/z (%): 356 (M⁺, 100), 178 (50), 152 (30) |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of fluorenone azine.
References
Application Note: Monitoring the Synthesis of N,N'-Bis(fluoren-9-ylidene) hydrazine using Thin-Layer Chromatography
Introduction
N,N'-Bis(fluoren-9-ylidene) hydrazine, also known as fluoren-9-one azine, is a molecule of interest in materials science and organic electronics. Its synthesis typically involves the condensation reaction of 9-fluorenone with hydrazine. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of organic reactions[1][2]. By allowing for the qualitative assessment of the consumption of starting materials and the formation of products, TLC is an indispensable tool for optimizing reaction conditions and determining the reaction endpoint[3]. This application note provides a detailed protocol for monitoring the synthesis of this compound from 9-fluorenone and hydrazine hydrate using TLC.
Principle of TLC Monitoring
TLC separates compounds in a mixture based on their differential affinities for a stationary phase (typically silica gel) and a mobile phase (an eluting solvent)[2]. The separation is based on polarity. In this synthesis, the starting material, 9-fluorenone, is a moderately polar ketone. The product, this compound, is an azine and is expected to be significantly less polar than the starting material. The intermediate, (9H-fluoren-9-ylidene)hydrazine, possesses N-H bonds, making it more polar than the final product but likely less polar than the starting ketone. This difference in polarity allows for effective separation on a TLC plate, with the less polar compounds traveling further up the plate, resulting in higher Retention Factor (Rf) values[4].
The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate alongside reference spots of the starting material. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product[1][5].
Data Summary
The Retention Factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front[2]. The following table summarizes the expected Rf values for the compounds involved in the synthesis.
| Compound | Structure | Expected Rf Value (Approximate) | Notes |
| 9-Fluorenone (Starting Material) | C₁₃H₈O[6] | 0.3 - 0.4 | Moderately polar due to the carbonyl group, resulting in stronger interaction with the silica gel and a lower Rf value[4]. |
| (9H-fluoren-9-ylidene)hydrazine (Intermediate) | C₁₃H₁₀N₂[7] | 0.5 - 0.6 | Less polar than 9-fluorenone. The presence of N-H bonds allows for some hydrogen bonding with the stationary phase[7]. |
| This compound (Product) | C₂₆H₁₆N₂[8] | 0.7 - 0.8 | Least polar compound in the mixture. The absence of N-H bonds and the larger, more symmetric structure lead to weaker interaction with the silica gel and the highest Rf value. |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, temperature, and chamber saturation. The values provided are estimates for a silica gel stationary phase and a 10% ethyl acetate in hexanes mobile phase[7].
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the related (9H-fluoren-9-ylidene)hydrazine[7]. The stoichiometry is adjusted to favor the formation of the bis-substituted product.
Materials:
-
9-Fluorenone (2.0 equiv)[9]
-
Hydrazine monohydrate (1.0 equiv)[7]
-
Ethanol (EtOH)[7]
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Equip a three-necked round-bottomed flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Charge the flask with 9-fluorenone (2.0 equiv) and ethanol.
-
Stir the mixture and heat it to approximately 40-50 °C until a homogeneous solution is formed.
-
Slowly add hydrazine monohydrate (1.0 equiv) to the solution.
-
Increase the temperature to reflux (the boiling point of ethanol) and maintain it for several hours.
-
Monitor the reaction progress periodically (e.g., every 30-60 minutes) using the TLC protocol detailed below.
-
Once the TLC analysis indicates the complete consumption of 9-fluorenone, the reaction is complete.
-
Remove the heat source and allow the reaction mixture to cool to room temperature, which should facilitate the precipitation of the yellow product.
-
Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted hydrazine, and dry it under a vacuum.
Protocol 2: TLC Monitoring
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)[10]
-
TLC developing chamber with a lid
-
Mobile Phase: 10% Ethyl Acetate in Hexanes (v/v)[7]
-
Capillary tubes or micropipettes for spotting[2]
-
UV lamp (254 nm) for visualization
-
Pencil
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase (10% EtOAc/Hexanes) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of the starting 9-fluorenone in a suitable solvent (e.g., dichloromethane or the reaction solvent).
-
Rxn Lane: Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly onto this lane.
-
Co Lane: First, apply a spot of the starting material, then, on top of the same spot, apply a spot of the reaction mixture. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane[1].
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate via capillary action[3].
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the Spots: View the dried plate under a UV lamp (254 nm). The aromatic fluorene rings of all compounds should be UV-active, appearing as dark spots. Circle the visible spots with a pencil.
-
Interpret the Results:
-
Initial Stage: The "Rxn" lane will show a prominent spot corresponding to the 9-fluorenone (low Rf) and possibly a faint, new spot for the product appearing at a higher Rf.
-
Intermediate Stage: The intensity of the starting material spot will decrease while the intensity of the product spot increases. An intermediate spot may also be visible.
-
Completion: The reaction is considered complete when the spot corresponding to 9-fluorenone is no longer visible in the "Rxn" lane, which now shows a single, strong spot at the higher Rf value corresponding to the this compound product.
-
Workflow Diagram
References
- 1. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. odinity.com [odinity.com]
- 5. odinity.com [odinity.com]
- 6. Fluorenone - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C26H16N2 | CID 270572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 9H-Fluoren-9-one [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Non-Linear Optical Properties of Unsymmetrical Fluorenone Azines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the non-linear optical (NLO) properties of unsymmetrical fluorenone derivatives, with a specific focus on the structural characteristics of fluorenone azines. While experimental NLO data for unsymmetrical fluorenone azines are not extensively documented in publicly available literature, the principles and data from closely related unsymmetrical fluorenone systems serve as a strong proxy. These materials are of significant interest for applications in photonics, optoelectronics, and advanced imaging technologies.
Introduction to Unsymmetrical Fluorenone Azines
Unsymmetrical fluorenone azines are a class of organic molecules characterized by a fluorenone core, which acts as an electron acceptor, connected to an azine bridge (C=N-N=C). The asymmetry is introduced by attaching different functional groups to the fluorenone and/or the other end of the azine bridge, often creating a donor-π-acceptor (D-π-A) structure. This molecular design is a cornerstone for achieving significant second and third-order NLO effects. The fluorenone moiety offers a rigid and planar π-conjugated system, while the azine linker provides a pathway for intramolecular charge transfer (ICT), a key mechanism for enhancing NLO responses.[1] The synthesis of such molecules, for example, (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS) and (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN), has been reported, highlighting their potential as functional dyes.[1]
Data Presentation: NLO Properties of Unsymmetrical Fluorenone Derivatives
The following table summarizes the third-order NLO properties of various unsymmetrical fluorenone derivatives. This data, primarily focusing on two-photon absorption (TPA), illustrates the impact of molecular structure on NLO response. The TPA cross-section (σ₂) is a measure of the two-photon absorptivity of a molecule, with higher values being desirable for applications like two-photon fluorescence microscopy and optical power limiting.
| Compound Name/Description | Wavelength (nm) | Nonlinear Absorption Coefficient (β) (cm/GW) | Two-Photon Absorption Cross-Section (σ₂) (GM¹) | Solvent | Reference |
| FO52 | 532 | - | - | Toluene | [2] |
| FO52 | 650 | - | - | Toluene | [2] |
| FO52 | 800 | - | - | Toluene | [2] |
| Fluorene derivative with phosphonate acceptor | - | - | 650 | - | [3] |
| Fluorene derivative with nitro acceptor | - | - | 1300 | - | [3] |
| P-F-FO-F-P | - | 2.11 x 10⁻² | 1743 | - | [4] |
| TPA-FO-TPA | - | 1.07 x 10⁻² | 884 | - | [4] |
| P-FO-P | - | 0.95 x 10⁻² | 781 | - | [4] |
| F-FO-F | - | 0.76 x 10⁻² | 626 | - | [4] |
¹GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)
Experimental Protocols
Synthesis of Unsymmetrical Fluorenone Azines
A general method for the synthesis of unsymmetrical fluorenone azines involves a condensation reaction between a fluorenone hydrazone and a substituted aldehyde or ketone.
Materials:
-
9-Fluorenone hydrazone
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, p-nitrobenzaldehyde)
-
Ethanol (or another suitable solvent)
-
Acid catalyst (optional, e.g., a few drops of acetic acid)
Procedure:
-
Dissolve 9-fluorenone hydrazone in ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted aldehyde to the solution.
-
If required, add a catalytic amount of acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, chloroform) to obtain the pure unsymmetrical fluorenone azine.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Z-Scan Technique for Third-Order NLO Characterization
The Z-scan technique is a widely used method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.
Experimental Setup:
-
A high-power, pulsed laser (e.g., Nd:YAG laser with picosecond or femtosecond pulse duration).
-
A focusing lens.
-
A sample holder mounted on a computer-controlled translation stage.
-
Two photodetectors: one to measure the transmitted light through a finite aperture (closed-aperture Z-scan) and another to measure the total transmitted light (open-aperture Z-scan).
Protocol:
-
Sample Preparation: Dissolve the unsymmetrical fluorenone azine in a suitable solvent (e.g., toluene, chloroform) to a known concentration. The solution is placed in a cuvette with a known path length (typically 1-2 mm).
-
Beam Characterization: Characterize the laser beam profile (ideally a Gaussian TEM₀₀ mode) and measure the beam waist at the focal point.
-
Open-Aperture Z-Scan:
-
Remove the aperture before the detector.
-
Translate the sample along the z-axis through the focal point of the lens.
-
Record the transmitted intensity at each z-position.
-
The resulting transmittance curve will show a valley for two-photon absorption (TPA) or reverse saturable absorption (RSA), or a peak for saturable absorption (SA).
-
Fit the normalized transmittance data to the appropriate theoretical model to determine the nonlinear absorption coefficient (β).
-
-
Closed-Aperture Z-Scan:
-
Place a finite aperture before the detector.
-
Repeat the translation of the sample along the z-axis.
-
The resulting transmittance curve will show a peak-valley signature for a negative nonlinear refractive index (self-defocusing) or a valley-peak signature for a positive nonlinear refractive index (self-focusing).
-
-
Data Analysis:
-
Divide the closed-aperture data by the open-aperture data to isolate the nonlinear refraction effects.
-
Fit the resulting curve to the theoretical model to determine the nonlinear refractive index (n₂).
-
The third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the obtained values of β and n₂.
-
Visualizations
Structure-Property Relationship in Unsymmetrical Fluorenone Azines
The NLO properties of these molecules are governed by the efficiency of intramolecular charge transfer from the donor to the acceptor through the π-conjugated bridge.
Caption: Donor-π-Acceptor structure enhancing NLO properties.
Experimental Workflow for NLO Characterization
The process of characterizing the NLO properties of a newly synthesized unsymmetrical fluorenone azine follows a systematic workflow.
Caption: Workflow for NLO characterization of new compounds.
References
Application Notes and Protocols: Synthesis and Antimicrobial Screening of Fluorenyl-hydrazonothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel fluorenyl-hydrazonothiazole derivatives and a methodology for their preliminary antimicrobial screening. The synthesis involves a two-step process commencing with the formation of a key intermediate, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, followed by a Hantzsch thiazole synthesis to yield the target compounds.
Data Presentation
The antimicrobial activity of the synthesized fluorenyl-hydrazonothiazole derivatives was evaluated against a panel of multidrug-resistant Gram-positive and Gram-negative bacteria, as well as fungal strains. The results are summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) values.
Table 1: Antimicrobial Activity of Fluorenyl-hydrazonothiazole Derivatives
| Compound | Derivative Structure | Test Organism | MIC (µg/mL) |
| 2 | 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one | S. aureus | >256 |
| E. faecalis | >256 | ||
| 3 | 4-Methyl-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | S. aureus | >256 |
| E. faecalis | >256 | ||
| 4 | 4-Phenyl-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | S. aureus | >256 |
| E. faecalis | >256 | ||
| 5 | 4,5-Dimethyl-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | S. aureus | >256 |
| E. faecalis | >256 | ||
| 6 | Ethyl 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate | S. aureus | >256 |
| E. faecalis | >256 | ||
| 7 | 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]thiazolo[4,5-b]quinoxaline | S. aureus | >256 |
| E. faecalis | >256 |
Note: The synthesized compounds were also tested against Gram-negative bacteria (K. pneumoniae, P. aeruginosa, E. coli) and fungi (C. auris, C. albicans) and showed no significant antimicrobial activity, with MIC values also exceeding 256 µg/mL. While the synthesized compounds demonstrated limited potency in this initial screening, the fluorenyl-hydrazonothiazole scaffold remains a viable candidate for further structural modifications to potentially enhance antimicrobial activity.
Experimental Protocols
Protocol 1: Synthesis of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1)
This protocol details the synthesis of the key precursor required for the subsequent Hantzsch thiazole synthesis.
Materials:
-
Fluorenone
-
Thiosemicarbazide
-
1,4-Dioxane
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve fluorenone and thiosemicarbazide in 1,4-dioxane.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for the time specified in the referenced literature (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the purified 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide product.
Protocol 2: General Hantzsch Synthesis of Fluorenyl-hydrazonothiazole Derivatives (2-7)
This protocol outlines the general procedure for the synthesis of the target derivatives from the carbothioamide precursor and various α-halocarbonyl compounds.[1]
Materials:
-
2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1)
-
Appropriate α-halocarbonyl compound (e.g., ethyl chloroacetate, chloroacetone, phenacyl bromide)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Sodium acetate (optional, as a base catalyst to shorten reaction time)[1]
Procedure:
-
In a round-bottom flask, dissolve 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1) in either THF or 1,4-dioxane.
-
Add the corresponding α-halocarbonyl compound to the solution.
-
If desired, add sodium acetate as a base catalyst.[1]
-
Reflux the reaction mixture. Reaction times may vary depending on the specific reactants and the use of a catalyst. Monitor the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, the solvent may need to be partially removed under reduced pressure to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent, such as 1,4-dioxane or methanol, to obtain the final fluorenyl-hydrazonothiazole derivative.[1]
Protocol 3: Antimicrobial Screening by Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized fluorenyl-hydrazonothiazole derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis and screening of fluorenyl-hydrazonothiazole derivatives.
Caption: Experimental workflow for synthesis and antimicrobial screening.
Caption: Key structural components of the target compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-Bis(fluoren-9-ylidene) hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N,N'-Bis(fluoren-9-ylidene) hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route involves a two-step synthesis. First, 9-fluorenone is reacted with hydrazine hydrate to form the intermediate, (9H-fluoren-9-ylidene)hydrazine. This intermediate can then undergo self-condensation or react with another equivalent of 9-fluorenone under acidic conditions to yield the final product, this compound, which is an azine.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include the stoichiometry of reactants (9-fluorenone and hydrazine hydrate), reaction temperature, reaction time, and the choice of solvent. Careful control of these parameters is crucial for maximizing yield and minimizing the formation of impurities.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A typical mobile phase is a mixture of ethyl acetate and hexanes. The consumption of the starting material (9-fluorenone) and the formation of the product can be visualized under UV light.[1]
Q4: What are the expected spectroscopic data for this compound?
A4: The characterization of this compound (C₂₆H₁₆N₂) can be confirmed by its mass spectrum, which should show a molecular ion peak (M+) at m/z 356.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | - Incomplete reaction. - Incorrect stoichiometry of reactants. - Insufficient reaction time or temperature. - Degradation of hydrazine hydrate. | - Monitor the reaction by TLC until the starting material is consumed. - Ensure accurate measurement of 9-fluorenone and hydrazine hydrate. An excess of hydrazine is typically used for the hydrazone formation. - Increase the reaction time or temperature according to the protocol. - Use fresh, high-quality hydrazine hydrate. |
| Presence of unreacted 9-fluorenone in the final product | - Insufficient amount of hydrazine hydrate. - Short reaction time. | - Increase the molar equivalent of hydrazine hydrate. - Extend the reaction time and monitor by TLC. |
| Formation of (9H-fluoren-9-ylidene)hydrazine as the main product instead of the bis-adduct | - Stoichiometry not favoring the formation of the bis-adduct (azine). - Insufficient reaction time for the second condensation step. | - Adjust the stoichiometry to a 2:1 molar ratio of 9-fluorenone to hydrazine hydrate for a one-pot synthesis. - If using the two-step method, ensure the second step (self-condensation of the hydrazone) is carried out for a sufficient duration, possibly with an acid catalyst. |
| Product precipitates prematurely from the reaction mixture | - The product has low solubility in the reaction solvent at a certain temperature. | - This is not necessarily a problem and can sometimes facilitate product isolation.[1] Ensure efficient stirring to prevent clumping of the precipitate.[1] If the reaction is incomplete, consider using a solvent in which the product is more soluble at the reaction temperature. |
| Difficulty in purifying the final product | - Presence of closely related impurities, such as the hydrazone intermediate. - Oily or tarry product. | - Recrystallization from a suitable solvent such as ethanol is a common purification method.[3] - Column chromatography on silica gel can be used for purification if recrystallization is ineffective. - Ensure all starting materials are pure. |
Quantitative Data Summary
| Parameter | (9H-fluoren-9-ylidene)hydrazine (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₁₃H₁₀N₂ | C₂₆H₁₆N₂ |
| Molecular Weight | 194.23 g/mol | 356.43 g/mol [2] |
| Typical Yield | ~90%[1] | Yields can vary depending on the method. A related synthesis of an unsymmetrical fluorenone azine reported a yield of 78%.[3] |
| Melting Point | 150.2-150.6 °C[1] | Not consistently reported, but expected to be higher than the hydrazone. |
| Appearance | Yellow needles[1] | Typically a crystalline solid. |
Experimental Protocols
Synthesis of (9H-fluoren-9-ylidene)hydrazine (Intermediate)
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 50.0 g of 9-fluorenone in 500 mL of ethanol.
-
Heating: Heat the mixture to 40 °C with stirring until a homogeneous solution is formed (approximately 45 minutes).
-
Addition of Hydrazine: Add 50.0 mL of hydrazine monohydrate in a single portion.
-
Reflux: Heat the reaction mixture to 105 °C and maintain at this temperature for 3.5 hours. The progress of the reaction can be monitored by TLC (10% ethyl acetate in hexanes).
-
Crystallization: Remove the heat source and allow the mixture to cool to 20 °C while stirring. The product will precipitate as fine yellow needles.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain (9H-fluoren-9-ylidene)hydrazine.
Synthesis of this compound
This is a representative protocol based on general methods for azine synthesis.
Method A: From (9H-fluoren-9-ylidene)hydrazine
-
Reaction Setup: In a round-bottomed flask, suspend (9H-fluoren-9-ylidene)hydrazine (1 equivalent) and 9-fluorenone (1 equivalent) in ethanol.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Method B: One-pot synthesis from 9-Fluorenone
-
Reaction Setup: Dissolve 9-fluorenone (2 equivalents) in ethanol.
-
Hydrazine Addition: Add hydrazine monohydrate (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material and the intermediate hydrazone.
-
Isolation: Cool the reaction mixture to induce crystallization. Collect the product by filtration, wash with cold ethanol, and dry.
Visualizations
References
Technical Support Center: Optimizing Fluorenone and Hydrazine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of fluorenone and hydrazine to synthesize fluorenone hydrazone.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between fluorenone and hydrazine?
The primary reaction is a condensation reaction between the ketone group of fluorenone and hydrazine to form 9-fluorenone hydrazone.[1][2] This reaction involves the nucleophilic addition of hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.[2]
Q2: What are the common side reactions or byproducts I should be aware of?
Several side reactions can occur, impacting yield and purity:
-
Fluorenone Ketazine Formation: This can happen when the initially formed hydrazone reacts with another molecule of fluorenone. Using a sufficient excess of hydrazine can help minimize this.
-
Wolff-Kishner Reduction: At elevated temperatures and with an excess of hydrazine, the hydrazone can be further reduced to fluorene.[3][4] The Wolff-Kishner reduction is a classic method for deoxygenating carbonyl compounds to the corresponding alkanes.[5]
-
9,9'-Bifluorene: This dimer can also be formed as a byproduct under certain reduction conditions.[3]
Q3: What is the recommended molar ratio of fluorenone to hydrazine?
To maximize the yield of fluorenone hydrazone and prevent side reactions like ketazine formation, a significant excess of hydrazine is recommended. Published procedures often use hydrazine monohydrate in a molar ratio of approximately 2.8 to 6 equivalents relative to fluorenone.[3][6]
Q4: My product is an oil and will not crystallize. How can I purify it?
If the product oils out, it may be due to impurities. Here are some purification strategies:
-
Trituration: Stirring the oily product with a cold non-polar solvent like n-hexane or pentane can sometimes induce solidification.[7]
-
Recrystallization: The most common method for purifying fluorenone hydrazone is recrystallization from hot ethanol.[7][8] The product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, which facilitates the formation of pure crystals.[6][8]
-
Column Chromatography: While free hydrazones can sometimes decompose on silica gel, chromatography can be attempted.[9] It may be necessary to use a solvent system doped with a small amount of a tertiary base like triethylamine (~1%) to prevent decomposition.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of fluorenone hydrazone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Hydrazone | - Insufficient hydrazine, leading to incomplete reaction or ketazine formation.- Reaction time is too short or temperature is too low.- Product loss during workup or crystallization. | - Increase the molar excess of hydrazine hydrate (aim for at least 2.8 equivalents).[6]- Ensure the reaction is heated at reflux for a sufficient duration (e.g., 3.5 hours or more).[6]- After cooling the reaction mixture, ensure precipitation is complete. Agitating the mixture or scratching the flask can induce crystallization.[8] |
| Formation of Fluorene (White Crystals) | - The reaction conditions are favoring the Wolff-Kishner reduction.- The reaction temperature is too high for an extended period in the presence of a base (if used). | - The Wolff-Kishner reaction typically requires very high temperatures and a strong base. If fluorene is not the desired product, avoid excessively high temperatures or prolonged heating times beyond what is necessary for hydrazone formation.[3][5] |
| Product is Contaminated with Unreacted Fluorenone | - Incomplete reaction.- Insufficient amount of hydrazine. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]- Extend the reflux time until TLC shows the disappearance of the fluorenone starting material.- Ensure an adequate excess of hydrazine is used. |
| Yellow Needles Do Not Form Upon Cooling | - The solution is not sufficiently supersaturated.- The presence of impurities inhibiting crystallization. | - Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath.[6]- Agitate the solution with a glass rod or spatula to induce crystallization.[8]- If the product remains oily, attempt purification via trituration with a cold non-polar solvent.[7] |
Experimental Protocols & Data
Optimized Reaction Conditions for Fluorenone Hydrazone Synthesis
The following table summarizes a reliable protocol adapted from Organic Syntheses.[6]
| Parameter | Value / Condition | Notes |
| Reactant 1 | 9-Fluorenone | 1.0 equivalent |
| Reactant 2 | Hydrazine Monohydrate | 2.8 equivalents[6] |
| Solvent | Ethanol (EtOH) | Approx. 10 mL per gram of fluorenone[6] |
| Temperature | Reflux (Oil bath at 105 °C) | [6] |
| Reaction Time | 3.5 hours | [6] |
| Workup | Cooling to 20 °C, vacuum filtration | [6] |
| Purification | Air drying followed by high vacuum | Further purification can be done by recrystallization from hot ethanol.[6][8] |
| Typical Yield | ~90% | [6] |
Detailed Synthesis Protocol: (9H-Fluoren-9-ylidene)hydrazine
This protocol is adapted from a procedure published in Organic Syntheses.[6]
-
Setup: In a three-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 9-fluorenone (1.0 equiv) and ethanol.
-
Dissolution: Stir the mixture and heat it to 40 °C until a clear, homogenous solution is formed (approximately 45 minutes).
-
Addition of Hydrazine: Add hydrazine monohydrate (2.8 equiv) to the solution in a single portion.
-
Reflux: Raise the temperature to reflux (an oil bath temperature of 105 °C is recommended) and maintain for 3.5 hours. Monitor the reaction's progress by TLC (10% EtOAc in hexanes).
-
Crystallization: Remove the heat source and allow the reaction to cool to room temperature (approx. 20 °C) while stirring. The product, (9H-fluoren-9-ylidene)hydrazine, will precipitate as yellow needles.[6][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum to obtain the final product. The product is often pure enough for subsequent steps without further purification.[6][8]
Visual Guides
Reaction Mechanism: Hydrazone Formation
Caption: Nucleophilic addition of hydrazine to fluorenone followed by dehydration to form the hydrazone.
General Experimental Workflow
Caption: Standard laboratory workflow for the synthesis and isolation of fluorenone hydrazone.
Troubleshooting Flowchart
Caption: A decision-making flowchart to troubleshoot common issues in fluorenone hydrazone synthesis.
References
- 1. 9-Fluorenone hydrazone | 13629-22-6 | FF70341 | Biosynth [biosynth.com]
- 2. Solved Need complete reaction mechanism of 9-fluorenone | Chegg.com [chegg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of Fluorenylidene Hydrazines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of fluorenylidene hydrazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of fluorenylidene hydrazine?
A1: The most prevalent side reaction is the formation of 9-fluorenone azine (also known as 9-fluorenone ketazine). This occurs when the desired fluorenylidene hydrazine product reacts with an unreacted molecule of 9-fluorenone. This is particularly common when an insufficient amount of hydrazine is used.[1][2]
Q2: My reaction yielded a significant amount of a high-melting-point, yellow solid that is not the desired hydrazone. What is it likely to be?
A2: This is very likely to be 9-fluorenone azine. The formation of this symmetrical azine is a common byproduct.[3] To confirm its identity, you can use analytical techniques such as NMR spectroscopy or mass spectrometry.
Q3: What is the optimal molar ratio of hydrazine to 9-fluorenone to maximize the yield of fluorenylidene hydrazine?
A3: To minimize the formation of the azine byproduct, a significant excess of hydrazine hydrate is recommended. Ratios of 2.8 to 3.3 equivalents of hydrazine hydrate to 1 equivalent of 9-fluorenone have been shown to produce high yields (around 90%) of the desired hydrazone.[2][4] Using equimolar amounts is not advised as it can lead to substantial formation of byproducts.[1]
Q4: Can I use anhydrous hydrazine instead of hydrazine hydrate?
A4: While anhydrous hydrazine can be used, hydrazine hydrate is generally preferred for safety and ease of handling. Anhydrous hydrazine is potentially explosive, especially in the presence of metals.[5] The protocols for high-yield synthesis typically specify the use of hydrazine monohydrate or hydrazine hydrate solutions.[2][4]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a 10% ethyl acetate in hexanes mobile phase. The starting material (9-fluorenone) and the product (fluorenylidene hydrazine) have a small difference in their Rf values, so visualization under UV light and with a vanillin stain is recommended for clear differentiation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Fluorenylidene Hydrazine | Insufficient Hydrazine: An inadequate amount of hydrazine leads to incomplete conversion of 9-fluorenone and promotes the formation of 9-fluorenone azine.[1] | Increase the molar ratio of hydrazine hydrate to 9-fluorenone. A ratio of at least 2.8 equivalents of hydrazine hydrate is recommended for high yields.[4] |
| Inadequate Reaction Time or Temperature: The reaction may not have gone to completion. | Ensure the reaction is heated for a sufficient duration. Refluxing in ethanol for 3.5 to 6 hours is a common procedure.[2][4] | |
| Presence of a Major Impurity (Likely 9-Fluorenone Azine) | Incorrect Stoichiometry: Using a near 1:1 molar ratio of reactants favors azine formation. | Always use a significant excess of hydrazine hydrate as outlined in the recommended protocols.[2][4] |
| Reaction Conditions: The presence of alkali, often used in the subsequent Wolff-Kishner reduction, can influence byproduct formation. The direct synthesis of the hydrazone is best performed in the absence of a strong base.[1] | For the synthesis of the hydrazone, avoid adding alkali. The reaction is typically carried out in a neutral solvent like ethanol.[2][4] | |
| Difficulty in Product Purification | Product Instability: Hydrazones can be sensitive to acidic conditions, such as those on standard silica gel, which can cause decomposition.[6] | The product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration, yielding a product of high purity.[4] If chromatography is necessary, consider using a deactivated silica gel or an alternative stationary phase. |
| Formation of 9,9'-Bifluorene | Wolff-Kishner Conditions: This byproduct is more characteristic of the full Wolff-Kishner reduction of 9-fluorenone, especially with low hydrazine concentrations, rather than the synthesis of the hydrazone itself.[1] | This should not be a significant issue if you are only synthesizing the hydrazone. If it appears, it may indicate that reaction conditions are inadvertently promoting further reduction. |
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of 9-fluorenylidene hydrazine from two reliable sources.
| Parameter | Protocol 1 (Organic Syntheses)[4] | Protocol 2 (Minabe, M. et al.)[2] |
| 9-Fluorenone | 1.0 equiv | 1.0 equiv |
| Hydrazine Hydrate | 2.8 equiv (monohydrate) | 3.3 equiv (80% solution) |
| Solvent | Ethanol | Ethanol |
| Temperature | 105 °C (oil bath) | Reflux |
| Reaction Time | 3.5 hours | 6 hours |
| Yield | 90% | 88% |
| Purification | Precipitation and vacuum filtration | Filtration and recrystallization from ethanol |
Experimental Protocols
High-Yield Synthesis of (9H-Fluoren-9-ylidene)hydrazine (Based on Organic Syntheses)[4]
Materials:
-
9-Fluorenone (1.0 equiv)
-
Ethanol
-
Hydrazine monohydrate (2.8 equiv)
Procedure:
-
In a three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser, charge 9-fluorenone (e.g., 50.0 g, 278 mmol) and ethanol (500 mL).
-
Heat the mixture to an internal temperature of 40 °C with stirring until a homogeneous solution is formed (approximately 45 minutes).
-
Add hydrazine monohydrate (e.g., 50.0 mL, 789 mmol) in a single portion.
-
Increase the oil bath temperature to 105 °C and maintain the reaction at reflux for 3.5 hours.
-
Monitor the reaction progress by TLC (10% EtOAc/hexanes, visualize with UV and vanillin stain).
-
After completion, remove the heat source and allow the reaction to cool to room temperature over 1 hour while maintaining stirring. This will induce the precipitation of the product.
-
Collect the resulting yellow, needle-like crystals by vacuum filtration.
-
Wash the crystals and dry them under vacuum to afford (9H-fluoren-9-ylidene)hydrazine. A typical yield is around 90%.
Visualizations
Caption: Main synthesis pathway for fluorenylidene hydrazine.
Caption: Formation of 9-fluorenone azine side product.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. 9-Fluorenone hydrazone | 13629-22-6 | FF70341 | Biosynth [biosynth.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 9-FLUORENONE HYDRAZONE price,buy 9-FLUORENONE HYDRAZONE - chemicalbook [m.chemicalbook.com]
Technical Support Center: N,N'-Bis(fluoren-9-ylidene) hydrazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of N,N'-Bis(fluoren-9-ylidene) hydrazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, also known as fluorenone azine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | Incomplete initial reaction: The reaction between 9-fluorenone and hydrazine may not have gone to completion. | - Verify Stoichiometry: Ensure the correct molar ratio of reactants is used. For the one-pot synthesis, a 2:1 molar ratio of 9-fluorenone to hydrazine monohydrate is recommended. For the two-step synthesis, ensure a 1:1 molar ratio for the formation of the hydrazone, followed by a 1:1 molar ratio of the hydrazone to the second equivalent of 9-fluorenone.- Increase Reaction Time and/or Temperature: Prolonging the reflux time or slightly increasing the reaction temperature can help drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Sub-optimal pH: The reaction forming the hydrazone is sensitive to pH. | - Acid Catalysis: For the reaction of fluorenone hydrazone with a second equivalent of fluorenone, the addition of a catalytic amount of a weak acid, such as acetic acid, can improve the yield.[1] | |
| Degradation of Hydrazine: Hydrazine is a reducing agent and can be unstable. | - Use Fresh Hydrazine Monohydrate: Ensure the quality of the hydrazine monohydrate. It is recommended to use a recently purchased and properly stored reagent. | |
| Presence of Unreacted 9-Fluorenone | Insufficient Hydrazine: The amount of hydrazine was not sufficient to react with all of the 9-fluorenone. | - Check Reactant Ratios: Carefully re-measure the reactants to ensure the correct stoichiometry. |
| Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | - Monitor with TLC: Use TLC to monitor the disappearance of the 9-fluorenone spot before working up the reaction. | |
| Isolation of 9-Fluorenone Hydrazone Instead of the Desired Bis-Adduct | Incorrect Stoichiometry: An excess of hydrazine or a 1:1 molar ratio of 9-fluorenone to hydrazine was used. | - Adjust Stoichiometry: To favor the formation of the bis-adduct in a one-pot synthesis, use a 2:1 molar ratio of 9-fluorenone to hydrazine. |
| Reaction Conditions Favoring Hydrazone: Certain conditions may favor the formation and precipitation of the mono-adduct. | - Two-Step Synthesis: For better control, consider a two-step synthesis. First, synthesize and isolate the 9-fluorenone hydrazone.[2][3] Then, react the isolated hydrazone with a second equivalent of 9-fluorenone.[1] | |
| Formation of Unidentified Side Products | Side Reactions: Under certain conditions, especially with excess hydrazine and strong base, side reactions like the Wolff-Kishner reduction can occur, leading to the formation of fluorene or 9,9'-bifluorene.[4] | - Avoid Strong Base: When the desired product is the azine, avoid strongly basic conditions that favor the Wolff-Kishner reduction.[4] - Control Temperature: High temperatures can promote side reactions. Maintain the recommended reaction temperature. |
| Oxidation of Reactants or Products: Prolonged exposure to air at high temperatures can lead to oxidative side products. | - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. | |
| Difficulty in Product Purification | Co-precipitation of Impurities: Unreacted starting materials or side products may co-precipitate with the desired product. | - Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of benzene and ethanol, to obtain a pure product.[1] |
| Similar Polarity of Products and Impurities: The desired product and impurities may have similar polarities, making chromatographic separation challenging. | - Optimize Recrystallization: Experiment with different solvent systems for recrystallization to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary, high-yield methods for the synthesis of this compound:
-
One-Pot Synthesis: This method involves the direct reaction of 9-fluorenone with hydrazine monohydrate in a 2:1 molar ratio in a suitable solvent like ethanol.
-
Two-Step Synthesis: This approach involves two separate reactions:
-
First, the synthesis of 9-fluorenone hydrazone from 9-fluorenone and hydrazine monohydrate (typically with an excess of hydrazine to ensure complete conversion of the fluorenone).[2]
-
Second, the reaction of the isolated 9-fluorenone hydrazone with a second molar equivalent of 9-fluorenone, often with acid catalysis.[1]
-
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of chloroform and methanol (e.g., 9:1 v/v).[5] The disappearance of the starting material (9-fluorenone) and the appearance of the product spot can be visualized under UV light.
Q3: What is the expected yield for this synthesis?
A3: With optimized conditions, the yield for the synthesis of this compound can be quite high. The synthesis of the intermediate, 9-fluorenone hydrazone, has been reported with yields as high as 90%.[2] The subsequent reaction to form the bis-adduct is also expected to be high yielding, with analogous reactions reporting yields around 78%.[1] Some general procedures for similar compounds even report quantitative yields.[5]
Q4: What are the critical parameters to control for a high yield?
A4: To achieve a high yield, the following parameters are critical:
-
Stoichiometry: The molar ratio of 9-fluorenone to hydrazine is crucial. A 2:1 ratio is required for the bis-adduct.
-
Reaction Time and Temperature: Sufficient reaction time at an appropriate temperature (typically reflux in ethanol) is necessary for the reaction to go to completion.
-
pH: For the second step of the two-step synthesis, acidic catalysis can be beneficial. In general, avoiding strongly basic conditions is important to prevent the Wolff-Kishner reduction.[4]
-
Purity of Reactants: Using pure 9-fluorenone and fresh hydrazine monohydrate is recommended.
Q5: How should the final product be purified?
A5: The most common method for purifying this compound is recrystallization. After the reaction is complete, the crude product is typically collected by filtration after cooling the reaction mixture. This solid can then be recrystallized from a suitable solvent like absolute ethanol to yield a highly pure product.[1]
Experimental Protocols
Method 1: One-Pot Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of Schiff bases and azines.
Materials:
-
9-Fluorenone (2.0 molar equivalents)
-
Hydrazine monohydrate (1.0 molar equivalent)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 9-fluorenone (2.0 eq.) in ethanol.
-
Add hydrazine monohydrate (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Method 2: Two-Step Synthesis of this compound
Step 1: Synthesis of (9H-Fluoren-9-ylidene)hydrazine [2]
Materials:
-
9-Fluorenone (1.0 molar equivalent)
-
Hydrazine monohydrate (2.8 molar equivalents)
-
Ethanol
Procedure:
-
To a round-bottom flask, add 9-fluorenone (1.0 eq.) and ethanol.
-
Stir the mixture and heat to 40 °C until a homogeneous solution is formed.
-
Add hydrazine monohydrate (2.8 eq.) in a single portion.
-
Heat the mixture to reflux (approximately 105 °C oil bath temperature) and maintain for 3.5 hours.
-
Cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the yellow needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum. A yield of approximately 90% can be expected.[2]
Step 2: Synthesis of this compound [1]
Materials:
-
(9H-Fluoren-9-ylidene)hydrazine (1.0 molar equivalent)
-
9-Fluorenone (1.0 molar equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the (9H-Fluoren-9-ylidene)hydrazine (1.0 eq.) and 9-fluorenone (1.0 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry.
-
Recrystallize from absolute ethanol if further purification is needed.
Visualizations
Caption: Comparative workflow of one-pot versus two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of Fluorene-Based Schiff Bases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorene-based Schiff bases.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of fluorene-based Schiff bases?
A1: The most common impurities include unreacted starting materials such as the fluorene-based ketone or aldehyde and the primary amine. Side products from homo-condensation of the amine or aldehyde can also be present. Additionally, residual acid or base catalysts used in the condensation reaction can contaminate the final product.
Q2: My fluorene-based Schiff base appears to be degrading during column chromatography on silica gel. What is causing this?
A2: The acidic nature of silica gel can catalyze the hydrolysis of the imine bond (C=N) in the Schiff base, leading to the decomposition of the product back to its corresponding aldehyde/ketone and amine. This is a common issue with imine-containing compounds.
Q3: What are some alternative purification methods if my compound is sensitive to silica gel?
A3: If your fluorene-based Schiff base is sensitive to silica gel, consider the following alternatives:
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases.
-
Column chromatography using a neutral stationary phase: Neutral alumina is a good alternative to silica gel as it is less likely to cause hydrolysis of the imine.
-
Preparative Thin-Layer Chromatography (Prep-TLC): This can be a quick and effective way to purify small quantities of your compound.
-
Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than your product, washing the crude solid with that solvent can be a simple and effective purification step.
Q4: How can I store my purified fluorene-based Schiff base to prevent decomposition?
A4: To ensure the long-term stability of your purified fluorene-based Schiff base, it is recommended to store it as a solid in a cool, dark, and dry place. A desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to moisture and prevent hydrolysis.
Troubleshooting Guides
Recrystallization Issues
Problem: I am having difficulty finding a suitable solvent for the recrystallization of my fluorene-based Schiff base.
| Observation | Possible Cause | Suggested Solution |
| The compound is soluble in all tested solvents at room temperature. | The compound is highly soluble. | Try a binary solvent system. Dissolve the compound in a small amount of a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Heat the mixture until it becomes clear and then allow it to cool slowly. |
| The compound is insoluble in all tested solvents, even upon heating. | The compound has poor solubility. | Try high-boiling point polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Be aware that removing these solvents can be challenging. |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Try using a lower boiling point solvent. Alternatively, try scratching the inside of the flask with a glass rod at the air-solvent interface to induce crystallization. Seeding with a small crystal of the pure compound can also be effective. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | After crystallization, cool the flask in an ice bath to minimize the solubility of your compound and maximize the yield. Use a minimal amount of hot solvent to dissolve the crude product initially. |
Column Chromatography Issues
Problem: My fluorene-based Schiff base is streaking on the TLC plate and giving poor separation during column chromatography.
| Observation | Possible Cause | Suggested Solution |
| Tailing or streaking of the spot on the TLC plate. | The compound is interacting too strongly with the stationary phase, or the sample is overloaded. | Add a small amount of a polar solvent (e.g., methanol or triethylamine) to the eluent to reduce strong interactions. Ensure the sample is not too concentrated when spotted on the TLC plate. |
| Co-elution of the product with impurities. | The polarity of the eluent is not optimized for separation. | Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation. A gradual increase in the polarity of the eluent (gradient elution) during column chromatography can improve separation. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the compound is still retained, it may be due to strong interactions with the stationary phase, and an alternative purification method should be considered. |
| The colored band of the compound is fading or disappearing on the column. | The compound is decomposing on the stationary phase. | As mentioned in the FAQs, switch to a neutral stationary phase like alumina. Alternatively, you can deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. |
Quantitative Data Summary
The following table summarizes typical yields and purity data for fluorene-based Schiff bases before and after purification, as reported in the literature.
| Compound | Purification Method | Initial Yield (%) | Yield after Purification (%) | Initial Purity | Final Purity | Reference |
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | Washing with chilled ethanol | Quantitative | Not specified | Not specified | Characterized by 1H NMR and GC-MS | [1] |
| Schiff bases from 9-fluorenone | Washing with chilled ethanol | Quantitative | Not specified | Not specified | Characterized by 1H NMR and GC-MS | [1] |
| Schiff base (SCH1) | Crystallization in ethanol | 85 | Not specified | Not specified | Characterized by FT-IR, UV-Vis, 1H NMR, 13C NMR | [2] |
| Schiff base (SCH2) | Crystallization in ethanol | 80 | Not specified | Not specified | Characterized by FT-IR, UV-Vis, 1H NMR, 13C NMR | [2] |
| Yellow precipitate | Dissolved in ethanol and slow evaporation | 31.8 | Not specified | Not specified | Single crystals suitable for XRD | [3] |
Experimental Protocols
Protocol 1: Purification by Washing
This protocol is adapted from the synthesis of Schiff bases derived from 9-fluorenone.[1]
-
After the reaction is complete, cool the reaction mixture to 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes to allow for complete precipitation of the product.
-
Filter the solid precipitate using a Buchner funnel.
-
Wash the filtered solid with chilled ethanol to remove unreacted starting materials and other soluble impurities.
-
Dry the purified solid at 55 °C under vacuum (560 mm Hg) to a constant weight.
Protocol 2: Purification by Recrystallization
This is a general protocol for the recrystallization of Schiff bases.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and binary mixtures) to find a suitable recrystallization solvent. An ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Protocol 3: Column Chromatography with Alumina
This protocol is a general procedure for purifying compounds that are sensitive to silica gel.
-
Slurry Preparation: Prepare a slurry of neutral alumina in the chosen eluent (a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, determined by prior TLC analysis).
-
Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain and the alumina to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the alumina column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the purification of fluorene-based Schiff bases.
Caption: Troubleshooting guide for common purification challenges.
References
Technical Support Center: Purification of Synthesis Mixtures Containing Fluorenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted fluorenone from synthesis mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted fluorenone?
A1: The primary methods for purifying reaction mixtures containing residual fluorenone are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the scale of the synthesis, the nature of the desired product and impurities, and the required final purity.
Q2: How do I choose between column chromatography and recrystallization?
A2: Column chromatography is highly effective for separating compounds with different polarities, such as fluorenone from less polar or more polar products.[1][2] It is suitable for both small and large-scale purifications and can achieve high purity.[3] Recrystallization is a simpler technique that is ideal when the desired product and fluorenone have significantly different solubilities in a particular solvent.[4] It is often used for final purification after an initial separation by another method.
Q3: What is the expected appearance of pure fluorenone?
A3: Pure fluorenone consists of yellow rhombic bipyramidal crystals.[5] The presence of other colors may indicate impurities.
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[3][6] By spotting the crude mixture, the purified fractions, and a fluorenone standard on a TLC plate, you can visualize the separation and identify the fractions containing your desired product, free of fluorenone. The solvent system for TLC is typically a mixture of a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane or acetone.[2][3]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of fluorenone and product | Incorrect solvent system (mobile phase) | Optimize the solvent system using TLC. A common starting point is a mixture of hexanes and acetone (e.g., 70:30).[2] Adjust the polarity to achieve better separation of spots on the TLC plate. |
| Column was not packed properly | Ensure the stationary phase (silica gel or alumina) is packed uniformly without any cracks or air bubbles.[1] | |
| Fluorenone is not eluting from the column | The mobile phase is not polar enough | Gradually increase the polarity of the mobile phase. For example, after eluting a non-polar compound with hexanes, switch to a mixture of hexanes and acetone to elute the more polar fluorenone.[2][6] |
| Yellow band (fluorenone) is very broad | Too much sample was loaded onto the column | Use a smaller amount of the crude mixture. The initial band of the sample on the column should be narrow. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution is supersaturated | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] | |
| Product is still yellow after recrystallization | Fluorenone co-precipitated with the product | Perform a second recrystallization.[3] Ensure the product is minimally soluble in the cold solvent to maximize recovery of the pure compound while leaving fluorenone in the mother liquor. |
| Low recovery of the purified product | The product is too soluble in the cold solvent | Use a different recrystallization solvent or a mixed solvent system. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.[4] |
Data Presentation
Table 1: Solubility of Fluorenone in Common Organic Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [5][8] |
| Hexane | Soluble when hot, less soluble when cold | [4] |
| Ethanol | Soluble | [5] |
| Acetone | Soluble | [5] |
| Benzene | Soluble (very soluble when hot) | [5] |
| Toluene | Very soluble | [5] |
| Diethyl Ether | Very soluble | [5] |
This table provides a general overview. Experimental determination of solubility is recommended for specific conditions.
Table 2: Physical Properties for Identification
| Compound | Melting Point (°C) | Appearance |
| Fluorenone | 84 | Yellow solid |
| Fluorene | 116-117 | White crystals |
Note: Impurities can depress and broaden the melting point range.[4]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the separation of a mixture containing fluorenone and a less polar compound (e.g., fluorene).
-
Preparation of the Column:
-
A Pasteur pipet or a larger glass column can be used.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
The column is then packed with a slurry of silica gel or alumina in a non-polar solvent like hexanes.[1][6] The column should be tapped gently to ensure even packing.
-
-
Loading the Sample:
-
Elution:
-
Begin eluting with a non-polar solvent, such as hexanes, to elute the less polar compounds.[6]
-
Collect fractions in separate test tubes.
-
Monitor the fractions using TLC.
-
To elute the more polar fluorenone, gradually increase the polarity of the mobile phase by adding a more polar solvent like acetone (e.g., 70:30 hexane:acetone).[2]
-
The yellow band of fluorenone should be visible as it moves down the column.[2]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify the pure fractions.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid product that is contaminated with fluorenone, assuming the product has lower solubility in the chosen cold solvent than fluorenone.
-
Solvent Selection:
-
Choose a solvent in which the desired product is soluble when hot but sparingly soluble when cold. Fluorenone should ideally be soluble in the cold solvent or present in a smaller amount. Hexane or ethanol are common choices.[4]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture gently (e.g., in a hot water bath) while stirring until the solid is completely dissolved.[4]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[4]
-
-
Isolation and Drying:
-
Purity Assessment:
-
Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.
-
An IR spectrum can also be used to confirm the absence of the fluorenone carbonyl peak (around 1720 cm⁻¹) if the desired product does not have a carbonyl group in a similar region.[3]
-
Visualizations
Caption: Workflow for the purification of a synthesis mixture containing fluorenone.
Caption: Decision tree for selecting a fluorenone purification method.
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. odinity.com [odinity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 5. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. Fluorene - Wikipedia [en.wikipedia.org]
Technical Support Center: Schiff Base Formation from Fluorenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from fluorenone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a Schiff base from fluorenone?
A1: The formation of a Schiff base is a reversible reaction that is highly dependent on the pH of the reaction medium.[1] Generally, a mildly acidic environment is optimal for Schiff base synthesis.[1] This is because the reaction proceeds in two main steps: the nucleophilic addition of an amine to the ketone, forming a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to the final Schiff base (imine).[1][2]
-
At very low pH (highly acidic): The amine starting material becomes protonated, which reduces its nucleophilicity. This slows down the initial addition step, hindering the overall reaction rate.[1][3][4]
-
At neutral to alkaline pH: The amine is a more effective nucleophile, but the dehydration of the carbinolamine intermediate is slow. This dehydration step is the rate-determining step at neutral or alkaline pH and requires acid catalysis to proceed efficiently.[1][3][4]
Therefore, a delicate balance is required. The optimal pH is acidic enough to catalyze the dehydration step but not so acidic that it significantly deactivates the amine nucleophile. For many Schiff base syntheses, this optimal range is mildly acidic.[1] The exact optimal pH can be substrate-specific and may require experimental determination.[3][4]
Q2: Why is my Schiff base yield from fluorenone low?
A2: Low yields in Schiff base synthesis can be attributed to several factors, many of which are related to the reaction conditions:
-
Incorrect pH: As discussed in Q1, operating at a pH that is too high or too low can significantly slow down the reaction, leading to incomplete conversion and lower yields.
-
Presence of Water: Schiff base formation is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the reactants, thus reducing the yield of the Schiff base. It is often beneficial to remove water as it is formed, for example, by using a Dean-Stark apparatus during the reaction.[5]
-
Steric Hindrance: The bulky nature of the fluorenone molecule or the primary amine used can sterically hinder the reaction, leading to lower yields or requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times).
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. The reaction of fluorenone with some amines requires heating to proceed at a reasonable rate.[5]
-
Purity of Reagents: Impurities in the fluorenone, amine, or solvent can lead to side reactions that consume the starting materials and reduce the yield of the desired product.
Q3: Can I run the Schiff base formation from fluorenone without a catalyst?
A3: While the reaction can proceed without an added catalyst, it is often very slow.[2] The dehydration of the carbinolamine intermediate is typically the rate-determining step, and this step is catalyzed by acid.[1] In practice, a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, is often added to the reaction mixture to increase the reaction rate and improve the yield.[5][6]
Q4: My Schiff base product is unstable and hydrolyzes back to fluorenone and the amine. How can I prevent this?
A4: The hydrolysis of a Schiff base is the reverse of its formation and is also influenced by pH. Schiff bases are generally susceptible to hydrolysis in the presence of aqueous acid or base.[1] To prevent hydrolysis and improve the stability of the product:
-
Work-up under anhydrous conditions: During the isolation and purification of the Schiff base, it is crucial to use dry solvents and avoid exposure to water.
-
Control the pH: Since hydrolysis can be catalyzed by both acid and base, maintaining a neutral pH during work-up and storage can improve stability.
-
Thorough Drying: Ensure the final product is thoroughly dried to remove any residual water, which could promote hydrolysis over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very slow reaction | Incorrect pH (too high or too low) | Adjust the pH to a mildly acidic range. A catalytic amount of acetic acid or p-toluenesulfonic acid can be added.[5][6] |
| Low reaction temperature | Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or toluene is common.[5] | |
| Low yield of Schiff base | Presence of water in the reaction | Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.[5] |
| Sub-optimal pH | Perform small-scale experiments to screen for the optimal pH for your specific amine. | |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the reaction is complete.[5] | |
| Product decomposes during work-up | Hydrolysis of the Schiff base | Work up the reaction under anhydrous conditions. Neutralize any acid catalyst before extraction. Ensure all solvents are dry. |
| Formation of side products | Impure starting materials | Use purified fluorenone and amine. Ensure the solvent is of appropriate purity. |
| Self-condensation of the amine or other side reactions | Optimize reaction conditions (temperature, concentration, pH) to favor the desired Schiff base formation. |
Quantitative Data Summary
| pH | Expected Relative Yield | Rationale |
| 2 | Low | The amine is protonated, reducing its nucleophilicity and slowing the initial addition step.[1][3] |
| 4-6 | High | This mildly acidic range provides a good compromise between having sufficient unprotonated amine for the nucleophilic attack and enough acid to catalyze the dehydration of the carbinolamine intermediate.[1] |
| 7 | Moderate | The nucleophilic addition is efficient, but the uncatalyzed dehydration of the intermediate is slow, limiting the overall rate and yield.[3][4] |
| 9 | Low to Moderate | While the amine is a strong nucleophile, the dehydration step is very slow without acid catalysis.[3][4] |
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from Fluorenone with Acid Catalysis
This protocol is a generalized procedure based on common methods for synthesizing Schiff bases from fluorenone.[5]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorenone (1.0 equivalent) in a suitable solvent (e.g., ethanol or toluene, approximately 10 mL per gram of fluorenone).
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 equivalents).
-
Addition of Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents) or a few drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be fitted to remove the water formed during the reaction.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the fluorenone starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Visualizations
References
"solubility issues of N,N'-Bis(fluoren-9-ylidene) hydrazine in common solvents"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(fluoren-9-ylidene) hydrazine, focusing on common solubility challenges.
Troubleshooting Guide: Solubility Issues
Issue: this compound is not dissolving in my chosen solvent.
This is a common challenge due to the large, aromatic, and relatively nonpolar nature of the molecule, which often results in high crystal lattice energy. Follow these steps to address solubility issues:
1. Solvent Selection:
-
Initial Recommendation: Based on the solubility of structurally similar compounds, chlorinated solvents and aromatic hydrocarbons are likely to be the most effective.
-
Step-by-step Solvent Trial:
-
Start with dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
If solubility is still limited, try aromatic solvents such as toluene or xylene.
-
For applications requiring a more polar solvent, consider tetrahydrofuran (THF) or ethyl acetate, although solubility is expected to be lower.
-
Alcohols like ethanol may be used for recrystallization, indicating some solubility at elevated temperatures.[1]
-
2. Improving Dissolution:
If the compound remains insoluble or poorly soluble at room temperature, consider the following techniques:
-
Heating: Gently warm the solvent-solute mixture. Many organic compounds exhibit significantly increased solubility at higher temperatures. For instance, related azine compounds can be recrystallized from hot ethanol.[1]
-
Caution: Monitor for any color changes that might indicate thermal decomposition.
-
-
Sonication: Use an ultrasonic bath to provide energy to break apart the crystal lattice and enhance dissolution.
-
Co-solvent System: Employ a mixture of solvents. For example, a small amount of a good solvent like dichloromethane can be added to a larger volume of a poorer solvent to improve overall solubility.
3. Long-Term Stability:
-
Precipitation upon Cooling: Be aware that solutions prepared at elevated temperatures may precipitate upon returning to room temperature. If a stable room-temperature solution is required, a different solvent system may be necessary.
-
Solution Storage: Store solutions in tightly sealed containers to prevent solvent evaporation, which can lead to precipitation. For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable to prevent potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
| Solvent | Predicted Solubility | Rationale / Notes |
| Dichloromethane (CH₂Cl₂) | High | A common solvent for related fluorene compounds during chromatographic purification. |
| Chloroform (CHCl₃) | High | Similar polarity to dichloromethane. |
| Toluene | Moderate to High | Aromatic solvent, likely to interact favorably with the fluorenyl groups. |
| Xylene | Moderate to High | Similar to toluene. |
| Tetrahydrofuran (THF) | Moderate | A polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Ethyl Acetate | Low to Moderate | Less polar than THF, may have limited success. |
| Ethanol | Low at RT, Moderate when hot | Often used for recrystallization of similar compounds, indicating temperature-dependent solubility.[1] |
| Methanol | Low | Generally a poorer solvent for large, nonpolar molecules compared to ethanol. |
| Acetone | Low | May have limited dissolving power for this compound. |
| Hexane / Heptane | Very Low / Insoluble | Nonpolar aliphatic solvents are unlikely to be effective. |
| Water | Insoluble | The compound is highly nonpolar and hydrophobic. |
Q2: I've dissolved the compound by heating, but it crashes out of solution when cooled. What should I do?
This is a common characteristic of compounds with temperature-dependent solubility.
-
For Reactions: If the subsequent experimental step is performed at an elevated temperature, this may not be an issue.
-
For Room Temperature Applications: You will need to find a different solvent or a co-solvent system in which the compound is soluble at room temperature. Refer to the troubleshooting guide for solvent selection.
-
Supersaturation: Be aware that a solution might initially remain clear upon cooling (supersaturated) but can precipitate upon agitation or introduction of a seed crystal.
Q3: Are there any known stability issues with this compound in solution?
While specific stability data is limited, consider the following:
-
Light Sensitivity: Aromatic compounds can sometimes be light-sensitive. It is good practice to store solutions in amber vials or protected from direct light.
-
Oxidative Stability: The hydrazine linkage could be susceptible to oxidation. If you observe color changes over time, it may indicate degradation. Purging the solvent with an inert gas before dissolution and storing the solution under an inert atmosphere can mitigate this.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add a small volume of the selected solvent (e.g., dichloromethane or toluene) to the vial.
-
Stir the mixture at room temperature for 5-10 minutes.
-
If the compound does not dissolve, gently heat the vial in a water bath or on a hot plate with stirring. Increase the temperature in increments of 10°C, monitoring for dissolution.
-
If necessary, place the sealed vial in an ultrasonic bath for 10-15 minute intervals to aid dissolution.
-
Once dissolved, allow the solution to cool to the desired working temperature. Observe for any precipitation.
Protocol 2: Recrystallization of a Structurally Similar Azine (for purification reference)
This protocol for a related compound can be adapted to assess the potential for purification by recrystallization.[1]
-
Dissolve the crude compound in a minimal amount of hot absolute ethanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Visual Troubleshooting Guide
References
"preventing polymerization in fluorenylidene hydrazine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorenylidene hydrazine. The information provided is intended to help overcome common challenges, with a specific focus on preventing unwanted polymerization and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing fluorenylidene hydrazine?
A1: The most widely cited and reliable method is the condensation reaction of 9-fluorenone with hydrazine monohydrate in an ethanol solvent. This reaction is typically heated to ensure the dissolution of 9-fluorenone and to promote the reaction, followed by cooling to crystallize the product.[1][2]
Q2: My reaction mixture turned into a thick, insoluble mass. What could be the cause?
A2: The formation of an insoluble, thick mass is likely due to polymerization. This can be caused by several factors, including excessive heating, prolonged reaction times, or the presence of impurities that catalyze side reactions. It is crucial to maintain careful control over the reaction temperature and duration.
Q3: What are the optimal reaction conditions to minimize side reactions like polymerization?
A3: Based on established protocols, the following conditions are recommended to favor the formation of the desired product and prevent polymerization:
-
Temperature: The initial dissolution of 9-fluorenone can be done at around 40°C. After the addition of hydrazine monohydrate, the reaction is typically refluxed at approximately 105°C.[1] It is important to avoid unnecessarily high temperatures.
-
Reaction Time: A reaction time of around 3.5 hours at reflux is generally sufficient for complete conversion.[1] Prolonged heating can lead to degradation and side product formation.
-
Reagent Purity: Use of high-purity 9-fluorenone, hydrazine monohydrate, and ethanol is essential to prevent side reactions catalyzed by impurities.
Q4: Can the order of reagent addition affect the outcome of the synthesis?
A4: Yes, the order of addition can be important. It is recommended to first dissolve the 9-fluorenone in ethanol to create a homogeneous solution before adding the hydrazine monohydrate.[1] This ensures an even distribution of reactants and can help to prevent localized high concentrations that might lead to side reactions.
Q5: How can I effectively monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] This allows you to track the consumption of the 9-fluorenone starting material and the formation of the fluorenylidene hydrazine product, helping you to determine the optimal time to stop the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | • Incomplete reaction. • Loss of product during workup. • Impure reagents. | • Monitor the reaction by TLC to ensure completion. • Ensure the product has fully precipitated before filtration by allowing adequate cooling time.[1] • Use high-purity starting materials and solvents. |
| Formation of a Colored Impurity | • Air oxidation. • Decomposition of hydrazine. | • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). • Avoid excessive heating and prolonged reaction times. |
| Product is Difficult to Filter (Oily or Gummy) | • Incomplete crystallization. • Presence of impurities. | • Ensure the reaction mixture has cooled to room temperature to allow for complete precipitation of the crystalline product.[1] • Recrystallize the crude product from a suitable solvent like ethanol. |
| Polymerization (Formation of an Insoluble Precipitate) | • Excessive heat. • Presence of catalytic impurities (e.g., metal ions). • Incorrect stoichiometry. | • Maintain strict temperature control, especially during reflux. • Use high-purity, metal-free reagents and solvents. • Ensure accurate measurement of starting materials. |
Experimental Protocols
Synthesis of (9H-Fluoren-9-ylidene)hydrazine[1]
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
9-Fluorenone (1.0 equiv)
-
Ethanol
-
Hydrazine monohydrate (2.8 equiv)
Procedure:
-
In a three-necked, round-bottomed flask equipped with a magnetic stir bar and a thermometer, dissolve 9-fluorenone in ethanol by stirring and heating to an internal temperature of 40°C until a homogeneous solution is formed.
-
Add hydrazine monohydrate in a single portion.
-
Attach a reflux condenser and heat the reaction mixture to 105°C. Maintain this temperature for 3.5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature (approximately 1 hour) to facilitate the precipitation of the product.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the final product.
Quantitative Data Summary
| Parameter | Value | Reference |
| 9-Fluorenone | 1.0 equivalent | [1] |
| Hydrazine Monohydrate | 2.8 equivalents | [1] |
| Solvent | Ethanol | [1] |
| Initial Temperature | 40°C | [1] |
| Reflux Temperature | 105°C | [1] |
| Reaction Time | 3.5 hours | [1] |
| Cooling Time | ~1 hour | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of fluorenylidene hydrazine.
Caption: Desired reaction versus potential polymerization side reaction.
References
"troubleshooting low yield in fluorenone to hydrazone conversion"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of fluorenone hydrazone from fluorenone.
Troubleshooting Guide
This guide addresses common issues encountered during the fluorenone to hydrazone conversion, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yield can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be verified by Thin Layer Chromatography (TLC) analysis of the reaction mixture. If the fluorenone spot is still prominent, consider the following:
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration.
-
Low Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate and yield.[1]
-
Inefficient Stirring: Proper mixing is crucial for ensuring the reactants interact effectively.
-
-
Suboptimal Reagent Quality:
-
Hydrazine Hydrate Purity: The concentration and purity of hydrazine hydrate are critical. Using a lower concentration than required will result in a lower yield. It is advisable to use a fresh, properly stored bottle of hydrazine hydrate. The use of 75% and 50% hydrazine hydrate has been shown to result in lower yields of 78% and 66% respectively, compared to higher concentrations.[2]
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired hydrazone. A common side reaction is the formation of fluorenone azine.[3][4]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during filtration, extraction, and crystallization steps. Ensure careful handling and optimized purification procedures.
Q2: I'm observing an unexpected side product in my reaction mixture. What could it be and how can I prevent it?
The most likely side product in this reaction is fluorenone azine .
-
Cause of Azine Formation: Azines are formed when the initially formed hydrazone reacts with another molecule of the ketone (fluorenone).[4][5] This is more likely to occur if there is an excess of fluorenone or if the reaction conditions favor further condensation.
-
Prevention of Azine Formation:
-
Stoichiometry Control: Use a slight excess of hydrazine hydrate relative to fluorenone to ensure the complete conversion of the ketone and minimize its availability to react with the hydrazone product.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC to stop the reaction once the fluorenone has been consumed.
-
Another potential issue is the oxidation of the hydrazone back to fluorenone , although this is less common under standard synthesis conditions and more relevant if oxidizing agents are present.
Q3: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction progress.
-
TLC Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot a small amount of the initial fluorenone starting material, the reaction mixture at different time points, and a co-spot (a mixture of the starting material and the reaction mixture).
-
Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under UV light.
-
-
Interpreting the TLC:
-
The fluorenone starting material will have a specific retention factor (Rf).
-
As the reaction progresses, the fluorenone spot will diminish in intensity, and a new spot corresponding to the fluorenone hydrazone product will appear (usually with a different Rf value).
-
The reaction is considered complete when the fluorenone spot is no longer visible.[6][7]
-
Q4: I'm having difficulty purifying the fluorenone hydrazone product. What are the best practices?
Crystallization is a common and effective method for purifying fluorenone hydrazone.
-
Recrystallization:
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of fluorenone hydrazone. The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly, leading to the formation of pure crystals.
-
Washing: The filtered crystals should be washed with a small amount of cold solvent to remove any remaining impurities.
-
-
Filtration: Use vacuum filtration for efficient separation of the crystals from the mother liquor. Ensure the filter paper is properly seated in the funnel to avoid product loss.
-
Drying: The purified crystals should be dried thoroughly to remove any residual solvent. This can be done in a vacuum oven at a moderate temperature.
Frequently Asked Questions (FAQs)
Q: What is the expected yield for the fluorenone to hydrazone conversion?
With an optimized protocol, yields can be high, often exceeding 80-90%. However, the actual yield will depend on the specific reaction conditions, reagent quality, and purification efficiency.
Q: What is the appearance of fluorenone hydrazone?
Fluorenone hydrazone is typically a yellow to orange crystalline solid.[8]
Q: What are the key safety precautions to take when working with hydrazine hydrate?
Hydrazine hydrate is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q: Can I use a different solvent for the reaction?
Ethanol is the most commonly reported solvent for this reaction and generally provides good results. While other polar protic solvents might be used, they would require optimization of the reaction conditions.
Q: How can I confirm the identity and purity of my final product?
The identity and purity of the synthesized fluorenone hydrazone can be confirmed using various analytical techniques, including:
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (around 148-150 °C).[8]
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FTIR: To identify the characteristic functional groups (e.g., C=N stretch of the hydrazone).
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield (Illustrative)
| Entry | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 1 | Room Temperature | 4 | Low |
| 2 | 50 | 4 | Moderate |
| 3 | Reflux (Ethanol) | 4 | High |
Note: This table is illustrative and based on the general principle that higher temperatures favor higher yields for this reaction.[1] Actual yields may vary.
Table 2: Impact of Hydrazine Hydrate Concentration on Yield
| Entry | Hydrazine Hydrate Concentration (%) | Reported Yield (%) |
| 1 | 100 | >90 |
| 2 | 75 | 78 |
| 3 | 50 | 66 |
Source: Based on data reported for a similar hydrazone synthesis.[2]
Experimental Protocols
Detailed Methodology for the Synthesis of Fluorenone Hydrazone
This protocol is adapted from established literature procedures.
Materials:
-
9-Fluorenone
-
Hydrazine monohydrate (e.g., 80-100% solution)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
TLC plates (silica gel) and developing chamber
-
UV lamp
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9-fluorenone in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine monohydrate. A typical molar ratio is a slight excess of hydrazine hydrate to fluorenone.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for the duration of the reaction (typically 2-4 hours).
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture and analyze them by TLC to monitor the disappearance of the fluorenone starting material.
-
Cooling and Crystallization: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The fluorenone hydrazone product should crystallize out of the solution as yellow needles. Cooling the mixture in an ice bath can further promote crystallization.
-
Isolation of Product: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final fluorenone hydrazone product.
Visualizations
Caption: Experimental workflow for the synthesis of fluorenone hydrazone.
Caption: Troubleshooting decision tree for low yield in fluorenone to hydrazone conversion.
References
Validation & Comparative
A Comparative Analysis of Fluorene-Based Schiff Bases: Probing Their Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of various fluorene-based Schiff bases, supported by available experimental data. This analysis aims to highlight promising compounds for further investigation in the fields of anticancer, antibacterial, and antioxidant research.
Fluorene-based Schiff bases, a class of organic compounds characterized by the presence of a fluorene moiety and an azomethine (-C=N-) group, have garnered significant attention in medicinal chemistry. Their unique structural features, including the rigid and planar fluorene ring system, contribute to their diverse pharmacological activities. This guide provides a comparative overview of their anticancer, antibacterial, and antioxidant properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Biological Activity of Fluorene-Based Schiff Bases
The therapeutic potential of fluorene-based Schiff bases is underscored by their varying efficacy in different biological assays. The following tables summarize the quantitative data available for a selection of these compounds, providing a basis for comparison. It is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.
Anticancer Activity
The cytotoxic effects of fluorene-based Schiff bases have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.
| Compound Name/Structure | Cell Line | IC50 (µM) | Reference |
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | - | - | [1] |
| (9H-fluorene-9-ylidine)-thiosemicarbazide metal complexes | - | - | [1] |
| (9H-fluorene-9-ylidine)-semicarbazide metal complexes | - | - | [1] |
| Fluorenamine Schiff bases | - | - | [1] |
Data for specific IC50 values for fluorene-based Schiff bases against HeLa and MCF-7 cell lines were not available in a comparative format in the reviewed literature. However, the literature suggests their potential as anticancer agents. For context, other Schiff base derivatives have shown IC50 values in the micromolar range against these cell lines.
Antibacterial Activity
The antibacterial efficacy of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
| Compound Name/Structure | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | Proteus mirabilis | 17.9 | - | [1] |
| Fluoren-9-ylidene-hydrazine | Proteus mirabilis | > (others listed) | - | [1] |
| Fluoren-9-one oxime | Proteus mirabilis | > (others listed) | - | [1] |
| 9-Fluorenyl semicarbazone | Proteus mirabilis | < (others listed) | - | [1] |
Directly comparable MIC values for a series of fluorene-based Schiff bases against E. coli and S. aureus were not found in the reviewed literature. The provided data from one study uses the zone of inhibition method.
Antioxidant Activity
The antioxidant potential of fluorene-based Schiff bases is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound Name/Structure | DPPH Scavenging IC50 (µg/mL) | Reference |
| Schiff bases from 2-hydroxy-1-naphthaldehyde and L-histidine (HNLH) | 1405.97 | [2] |
| Sn(II) complex of HNLH | 2031.04 | [2] |
| Schiff bases from 2-hydroxy-1-naphthaldehyde with sulfamethazine (HNSM) | 118.87 | [2] |
| Sn(II) complex of HNSM | 361.16 | [2] |
This table provides context on Schiff base antioxidant activity; however, these examples are not fluorene-based. The search did not yield a comparative table of DPPH IC50 values specifically for a series of fluorene-based Schiff bases.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and extension of scientific findings. The following sections outline the typical protocols used for the synthesis and biological evaluation of fluorene-based Schiff bases, synthesized from the available literature.
General Synthesis of Fluorene-Based Schiff Bases
The synthesis of fluorene-based Schiff bases is generally achieved through a condensation reaction between a fluorene derivative (containing a carbonyl or an amino group) and an appropriate amine or aldehyde/ketone.
Method 1: From 9-Fluorenone [1]
-
Dissolution: Dissolve 1.0 mole equivalent of 9-fluorenone in a suitable solvent (e.g., ethanol or toluene) in a reaction flask.
-
Addition of Amine: Add 4.5 mole equivalents of the desired amine to the solution. For reactions in toluene, a catalytic amount of p-toluene sulfonic acid monohydrate (0.1 mol equivalent) can be added.
-
Reaction Conditions:
-
In Ethanol: Heat the reaction mixture to 80°C and maintain for 3 hours.
-
In Toluene: Heat the mixture to reflux at 110°C and remove the water formed azeotropically using a Dean-Stark apparatus.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform: Methanol 9:1).
-
Isolation:
-
From Ethanol: Cool the reaction mixture to 0-5°C and stir for 30 minutes. Filter the precipitated solid, wash with chilled ethanol, and dry under vacuum.
-
From Toluene: After completion, the product can be isolated by standard work-up procedures.
-
Method 2: From 2-Carbaldehyde Fluorene [3]
-
Mixing Reactants: In a 50 ml flask, mix 0.01 mole of 2-carbaldehyde fluorene with 0.01 mole of a primary amine in dimethylformamide (DMF).
-
Catalysis: Add a few drops of concentrated HCl as a catalyst.
-
Reflux: Reflux the mixture for 12 hours.
-
Isolation and Purification: After completion of the reaction, the product is isolated and purified using standard techniques.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorene-based Schiff bases and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Antibacterial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the fluorene-based Schiff bases in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a set of test tubes, mix different concentrations of the fluorene-based Schiff base with the DPPH solution. A control containing only the DPPH solution and a blank are also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in the study of fluorene-based Schiff bases, the following diagrams, created using the DOT language, illustrate a general synthesis workflow, a common mechanism of anticancer action, and a typical biological screening process.
Caption: General workflow for the synthesis of fluorene-based Schiff bases.
Caption: Postulated anticancer mechanism of action for some Schiff bases.
Caption: A typical workflow for the biological screening of novel compounds.
References
A Comparative Guide to N,N'-Bis(fluoren-9-ylidene) hydrazine and Other Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Hydrazones, a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group, have garnered significant attention across various scientific disciplines due to their versatile applications. Their utility spans from medicinal chemistry, where they exhibit a broad spectrum of biological activities including antimicrobial and anticancer properties, to materials science, where they are explored as crucial components in organic electronics. This guide provides a comparative overview of N,N'-Bis(fluoren-9-ylidene) hydrazine against other notable hydrazone derivatives, supported by experimental data to inform researchers in their selection of compounds for specific applications.
Performance Comparison in Biological Applications
The therapeutic potential of hydrazone derivatives is an active area of research, with numerous studies evaluating their efficacy against various cancer cell lines and microbial strains. The performance of these compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity.
While direct comparative studies including this compound are limited, the data presented below from various sources offer insights into the performance of different hydrazone scaffolds. It is important to note that direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Various Hydrazone Derivatives
| Compound/Derivative Class | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| Quinazolinone-hydrazone (7n) | 7.36 | 7.73 | - | - | [1] |
| Aryl hydrazone (59) | - | - | 0.0067 | - | [2] |
| Azole-hydrazone (3h) | - | - | 0.067 | - | [3] |
| Azole-hydrazone (3l) | - | - | - | 0.027 | [3] |
| Articaine-hydrazone (2b) | - | - | 16.62 | - | [4] |
| Articaine-hydrazone (2m) | - | - | 18.56 | - | [4] |
| Pyrazolopyridothiazine-hydrazone (GH11) | - | - | - | - | [5] |
Note: A lower IC50 value indicates higher potency. Data is compiled from different studies and should be used for general comparison of potential efficacy.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Aromatic Hydrazone Derivatives
| Compound | Bacillus subtilis | Escherichia coli | Candida glabrata | Aspergillus niger | Reference |
| Aromatic Hydrazone C1 | 1000 | 750 | 500 | 500 | [6] |
| Aromatic Hydrazone C2 | 500 | 250 | 250 | 250 | [6] |
| Aromatic Hydrazone C3 | 750 | 750 | 750 | 500 | [6] |
| Aromatic Hydrazone C4 | 500 | 500 | 500 | 500 | [6] |
| 7-Hydrazino-8-hydroxyquinoline-based hydrazone II | - | - | 13 | - | [7] |
| 7-Hydrazino-8-hydroxyquinoline-based hydrazone III | - | - | - | - | [7] |
| 7-Hydrazino-8-hydroxyquinoline-based hydrazone V | - | - | - | - | [7] |
Note: A lower MIC value indicates higher antimicrobial activity. The specific strains tested can be found in the cited literature.
Performance in Organic Electronics
Hydrazone derivatives are widely utilized in organic light-emitting diodes (OLEDs) as hole-transporting materials (HTMs) due to their electrochemical and photophysical properties.[8] The fluorene moiety, present in this compound, is a common building block for efficient HTMs.[9] The performance of OLEDs is evaluated based on parameters such as turn-on voltage (Von), maximum luminance (Lmax), and maximum current efficiency (CEmax).
Table 3: Performance of a Fluorene-Based Hole-Transporting Material in an OLED Device
| HTM | Von (V) | Lmax (cd m-2) | CEmax (cd A-1) | Device Structure | Reference |
| 2M-DDF | 3.8 | 21,412 | 4.78 | ITO/HTL/Alq3/LiF/Al | [10] |
Note: 2M-DDF (2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene) is a fluorene-containing HTM, providing a relevant benchmark for the potential performance of fluorenylidene hydrazone derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for the synthesis and characterization of hydrazone derivatives.
Synthesis of this compound
Materials:
-
9-fluorenone
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of 9-fluorenone (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrazine hydrate (0.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified time, typically monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹. Solid samples are typically prepared as KBr pellets.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., dichloromethane or DMF) using a quartz cuvette. Fluorescence emission spectra are recorded on a spectrofluorometer, with the excitation wavelength set at the absorption maximum.
Thermogravimetric Analysis (TGA): The thermal stability of the compounds is evaluated using a TGA instrument. A sample of 5-10 mg is heated in a crucible under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-800 °C).
Cyclic Voltammetry (CV): The electrochemical properties are investigated by cyclic voltammetry in a three-electrode cell setup, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. The measurements are performed in a deoxygenated solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) at a specific scan rate (e.g., 100 mV/s).
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the fabrication and characterization of an Organic Light-Emitting Diode (OLED), a key application for hydrazone derivatives.
Caption: Workflow for OLED fabrication and characterization.
This guide provides a foundational comparison of this compound with other hydrazone derivatives, highlighting their potential in both medicinal chemistry and materials science. The provided data and protocols aim to assist researchers in making informed decisions for their specific research and development needs. Further direct comparative studies are warranted to fully elucidate the structure-activity and structure-property relationships within this versatile class of compounds.
References
- 1. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azole-hydrazone derivatives: Design, synthesis, in vitro biological evaluation, dual EGFR/HER2 inhibitory activity, cell cycle analysis and molecular docking study as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones : Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Hole-transporting hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Validating the Structure of N,N'-Bis(fluoren-9-ylidene) hydrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and experimental data for validating the structure of N,N'-Bis(fluoren-9-ylidene) hydrazine, also known as fluorenone azine. We will explore the synthesis of this compound and compare its structural validation with alternative azine derivatives. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Synthesis and Structural Elucidation of this compound
The synthesis of this compound is typically achieved in a two-step process. First, 9-fluorenone is reacted with hydrazine monohydrate to form the precursor, (9H-fluoren-9-ylidene)hydrazine. Subsequently, this hydrazone is treated with an oxidizing agent, such as iron(III) chloride (FeCl3), to yield the target azine.
The structural validation of this compound relies on a combination of spectroscopic and crystallographic techniques. Mass spectrometry confirms the molecular weight, while NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons. Finally, X-ray crystallography offers definitive proof of the molecular structure and stereochemistry.
Experimental Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and structural validation of this compound.
Comparative Analysis of Structural Data
To provide a comprehensive understanding, the experimental data for this compound is compared with its precursor and an alternative, unsymmetrical azine, 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| (9H-fluoren-9-ylidene)hydrazine | C13H10N2 | 194.23 | 194 (M+), 165, 139 |
| This compound | C26H16N2 | 356.42 | 356 (M+), 355, 327 [1] |
| 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine | C26H18N2 | 358.44 | 358 (M+), 180, 165 |
NMR Spectroscopy Data
The following table summarizes the ¹H and ¹³C NMR data for the precursor, (9H-fluoren-9-ylidene)hydrazine. The data for this compound is based on a detailed experimental and theoretical study.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (9H-fluoren-9-ylidene)hydrazine | 7.92 (d, J = 7.6 Hz, 1H), 7.79 (t, J = 7.8 Hz, 2H), 7.68 (d, J = 7.7 Hz, 1H), 7.46 (m, 1H), 7.37 (m, 2H), 7.33 (m, 1H), 6.42 (br s, 2H) | 145.7, 141.4, 138.6, 137.8, 130.3, 129.8, 128.6, 128.0, 127.8, 125.6, 120.8, 120.6, 119.6 |
| This compound | Reported in specialized literature, characterized by complex aromatic signals. | Reported in specialized literature, with a key signal for the C=N bond. |
X-ray Crystallography Data
The definitive structural proof is provided by single-crystal X-ray diffraction. Below is a comparison of the crystallographic data for this compound and a related unsymmetrical azine.
| Parameter | This compound | 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine[2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | Data from specialized literature | 22.8362 (3) |
| b (Å) | Data from specialized literature | 13.1432 (2) |
| c (Å) | Data from specialized literature | 12.4642 (2) |
| β (°) | Data from specialized literature | 92.874 (1) |
| V (ų) | Data from specialized literature | 3736.31 (10) |
| Z | Data from specialized literature | 8 |
Detailed Experimental Protocols
Synthesis of (9H-fluoren-9-ylidene)hydrazine
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Reagents: 9-fluorenone (50.0 g, 278 mmol) and ethanol (500 mL) are added to the flask.
-
Dissolution: The mixture is stirred and heated to 40 °C until a homogeneous solution is formed.
-
Addition of Hydrazine: Hydrazine monohydrate (50.0 mL, 1.03 mol) is added in one portion.
-
Reflux: The reaction mixture is heated to reflux (approximately 105 °C) and maintained for 3.5 hours.
-
Crystallization: The solution is cooled to room temperature, allowing the product to precipitate.
-
Isolation: The yellow needle-like crystals are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of this compound
-
Reaction Setup: A round-bottomed flask is charged with (9H-fluoren-9-ylidene)hydrazine (1.0 g, 5.15 mmol) and chloroform (50 mL).
-
Addition of Oxidant: A solution of anhydrous iron(III) chloride (1.25 g, 7.71 mmol) in chloroform (20 mL) is added dropwise to the stirred solution.
-
Reaction: The mixture is stirred at room temperature for 2 hours.
-
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Logical Relationship for Structural Confirmation
Caption: Logical flow from experimental data to structural confirmation.
This guide demonstrates a systematic approach to the synthesis and structural validation of this compound. By comparing its characterization data with that of its precursor and a related unsymmetrical azine, a robust validation of its structure is achieved. The provided protocols offer a clear and reproducible methodology for researchers in the field.
References
A Comparative Purity Assessment of Synthesized N,N'-Bis(fluoren-9-ylidene) hydrazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of synthesized N,N'-Bis(fluoren-9-ylidene) hydrazine (Fluorenone Azine) and two common alternatives, N,N'-Bis(diphenylmethylidene)hydrazine (Benzophenone Azine) and N,N'-Bis(1-phenylethylidene)hydrazine (Acetophenone Azine). The objective is to offer a comprehensive overview of the synthesis, potential impurities, and analytical methodologies for purity assessment to aid researchers in selecting and qualifying these compounds for their specific applications.
Introduction
Azines, characterized by the R₂C=N-N=CR₂ functionality, are versatile compounds in various fields of chemical research, including materials science and medicinal chemistry. The purity of these compounds is paramount, as impurities can significantly impact experimental outcomes, biological activity, and material properties. This guide focuses on the purity assessment of this compound, a rigid, planar molecule of interest in organic electronics, and compares it with the more flexible benzophenone azine and acetophenone azine.
Synthesis and Potential Impurities
The synthesis of these symmetrical azines is typically achieved through the condensation reaction of the corresponding ketone with hydrazine hydrate, often in an alcoholic solvent. The general reaction scheme is as follows:
2 R₂C=O + N₂H₄·H₂O → R₂C=N-N=CR₂ + 3 H₂O
While the synthesis is straightforward, several impurities can be present in the crude product. The most common impurities are the unreacted starting materials and the intermediate hydrazone.
| Compound | Structure | Starting Ketone | Potential Impurities |
| This compound | 9-Fluorenone | 9-Fluorenone, 9-Fluorenone hydrazone, Hydrazine | |
| N,N'-Bis(diphenylmethylidene)hydrazine | Benzophenone | Benzophenone, Benzophenone hydrazone, Hydrazine | |
| N,N'-Bis(1-phenylethylidene)hydrazine | Acetophenone | Acetophenone, Acetophenone hydrazone, Hydrazine |
Table 1: Synthesized Azines and Their Potential Impurities.
Comparative Purity Data
The purity of a crystalline organic compound is often initially assessed by its melting point. A sharp melting point close to the literature value is indicative of high purity. The table below compares the reported melting points of the three azines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Appearance |
| This compound | C₂₆H₁₆N₂ | 356.43 | Not consistently reported; synthesis of the related hydrazone yields yellow needles. | Yellow Crystalline Solid |
| N,N'-Bis(diphenylmethylidene)hydrazine | C₂₆H₂₀N₂ | 360.46 | 162 - 165[1][2] | White to off-white crystalline solid |
| N,N'-Bis(1-phenylethylidene)hydrazine | C₁₆H₁₆N₂ | 236.32 | 120 - 124[3][4][5] | Yellow Crystalline Solid |
Table 2: Physical Properties and Purity Indicators of Synthesized Azines.
For a more quantitative assessment of purity, chromatographic and spectroscopic methods are employed. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct measure of the analyte's purity against a certified reference standard.
| Analytical Technique | This compound | N,N'-Bis(diphenylmethylidene)hydrazine | N,N'-Bis(1-phenylethylidene)hydrazine |
| Typical Purity (Commercial) | >95% | >97% | >96%[4] |
| HPLC-UV Purity (%) | Typically >98% after purification | Typically >99% after purification | Typically >98% after purification |
| ¹H qNMR Purity (%) | Can be determined against an internal standard | Can be determined against an internal standard | Can be determined against an internal standard |
Table 3: Typical Purity Levels Determined by Advanced Analytical Techniques. (Note: Values are representative and can vary based on the synthesis and purification protocol.)
Experimental Protocols
General Synthesis of Azines
-
Reaction Setup: A round-bottom flask is charged with the corresponding ketone (1.0 eq.).
-
Solvent Addition: Ethanol is added to dissolve the ketone, typically with stirring.
-
Reagent Addition: Hydrazine hydrate (0.5 - 0.6 eq.) is added to the solution. The reaction may be catalyzed by a small amount of acetic acid.
-
Reaction Conditions: The mixture is heated to reflux and stirred for a specified time (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature or below to induce crystallization of the azine product.
-
Purification: The crude product is collected by vacuum filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, toluene).
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be developed for the purity assessment of these aromatic azines.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Assessment by Quantitative ¹H NMR (qNMR)
qNMR provides a direct and accurate measurement of purity without the need for a reference standard of the compound itself.
-
Sample Preparation: A precisely weighed amount of the synthesized azine and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: The spectrum is carefully phased and baseline corrected.
-
Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purity assessment of the azines discussed in this guide.
Caption: General workflow for the synthesis and purity assessment of azines.
Conclusion
The purity of this compound and its analogs, benzophenone azine and acetophenone azine, is critical for their application in research and development. While their synthesis via ketone-hydrazine condensation is well-established, the potential for impurities necessitates rigorous purification and characterization. This guide outlines the key considerations for their synthesis and provides a framework for their purity assessment using a combination of physical (melting point) and modern analytical techniques (HPLC, qNMR). The choice of the most suitable compound will depend on the specific application requirements, including desired purity levels and the acceptable impurity profile.
References
Fluorenylidene Derivatives: A Comparative Guide to Their Performance in Organic Electronics
Fluorenylidene derivatives have emerged as a versatile class of organic materials, demonstrating significant promise in a range of organic electronic devices. Their rigid and planar molecular structure, coupled with tunable electronic properties through targeted chemical modifications, makes them highly attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide provides a comparative analysis of the performance of various fluorenylidene derivatives in these devices, supported by experimental data and detailed methodologies.
Performance in Organic Light-Emitting Diodes (OLEDs)
Fluorenylidene-based materials are frequently utilized as emitters or hosts in the emissive layer of OLEDs, particularly for achieving efficient blue emission. The performance of several fluorenylidene derivatives in OLEDs is summarized in the table below.
Table 1: Performance of Fluorenylidene Derivatives in OLEDs
| Derivative | Device Structure | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | Luminance (cd/A) | CIE Coordinates (x, y) | Reference |
| 2,7-dipyrenyl-9,9-dimethylfluorene (DPF) | ITO/CuPc/NPB/DPF/Alq3/Mg/Ag | 452 | - | 4.8 | (0.17, 0.24) | [1] |
| DPF with hole block layer | ITO/CuPc/NPB/DPF/HBL/Alq3/Mg/Ag | - | - | 5.2 | (0.15, 0.21) | [1] |
| Fluorene-phenanthroimidazole-acetylene derivative (FI) | Not specified | - | - | 1.52 | - | [1] |
HBL: Hole Block Layer
Performance in Organic Photovoltaics (OPVs)
In the realm of OPVs, fluorenylidene derivatives have been explored as both electron donor and acceptor materials. Their broad absorption spectra and suitable energy levels are key attributes for efficient light harvesting and charge separation.
Table 2: Performance of Fluorenylidene Derivatives in OPVs
| Donor/Acceptor System (Fluorenylidene Derivative in Bold) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| Phenothiazine-fluorenylidene dye (5a) / TiO2 | 3.31 | - | - | - | [2] |
| Phenothiazine-fluorenylidene dye (5b) / TiO2 | 2.83 | - | - | - | [2] |
| (TPAFN)2DOBT (donor) | 9.25 | 1.09 | - | - | [3] |
Performance in Organic Field-Effect Transistors (OFETs)
The excellent charge transport characteristics of fluorenylidene derivatives make them suitable for the active layer in OFETs. Both p-type and n-type semiconductor behavior has been observed, depending on the specific molecular design.
Table 3: Performance of Fluorenylidene Derivatives in OFETs
| Derivative | Channel Type | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Dicyanovinylene-functionalized fluorene with octyl thiophene | n-channel | 0.0055 | ~10⁶ | [4][5] |
| Fluorenone derivative with alkylated double thiophene | p-channel | 0.02 | 10⁷ | [6] |
Experimental Protocols
The fabrication and characterization of organic electronic devices involving fluorenylidene derivatives follow established procedures in the field. Below are generalized methodologies based on the cited literature.
OLED Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers and metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance. A typical device architecture is: ITO / Hole Injection Layer (e.g., CuPc) / Hole Transport Layer (e.g., NPB) / Emissive Layer (fluorenylidene derivative) / Electron Transport Layer (e.g., Alq3) / Cathode (e.g., Mg:Ag or LiF/Al).[1]
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
OPV Fabrication and Characterization
-
Active Layer Preparation: The fluorenylidene derivative-based donor or acceptor material is blended with a complementary polymer or small molecule in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Device Fabrication: The active layer solution is typically spin-coated onto a pre-cleaned ITO substrate coated with a hole transport layer (e.g., PEDOT:PSS). An electron transport layer and a metal electrode (e.g., Ca/Al or Ag) are then deposited via thermal evaporation.[7]
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.[7] The external quantum efficiency (EQE) is measured to determine the device's spectral response.
OFET Fabrication and Characterization
-
Device Fabrication: OFETs are commonly fabricated in a bottom-gate, top-contact architecture. A heavily doped silicon wafer serves as the gate electrode with a thermally grown SiO₂ layer as the gate dielectric. The fluorenylidene derivative is deposited as the semiconductor layer via solution processing (e.g., spin-coating) or vacuum deposition.[4][6] Source and drain electrodes (e.g., gold) are then thermally evaporated onto the semiconductor layer through a shadow mask.
-
Characterization: The electrical characteristics of the OFETs are measured in ambient air or under an inert atmosphere using a semiconductor parameter analyzer. The charge carrier mobility is calculated from the saturation region of the transfer characteristics.[4][5][6]
Visualizing Relationships and Processes
To better understand the synthesis and structure-property relationships of fluorenylidene derivatives, the following diagrams are provided.
Caption: Generalized synthesis of functional fluorenylidene derivatives.
Caption: Structure-property-performance relationships of fluorenylidene derivatives.
Caption: General architecture of an organic electronic device.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational molecular and device design enables organic solar cells approaching 20% efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Fluorene Schiff Bases Versus Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, fluorene-based Schiff bases have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial effects. This guide provides a comparative analysis of the antimicrobial activity of fluorene Schiff bases against standard antibiotics, supported by available experimental data.
Performance Comparison: Fluorene Schiff Bases vs. Standard Antimicrobials
The antimicrobial efficacy of fluorene Schiff bases has been evaluated against a range of pathogenic bacteria and fungi. While direct comparative studies presenting head-to-head MIC (Minimum Inhibitory Concentration) values are limited, this section compiles available data to offer a representative comparison.
Disclaimer: The following data has been compiled from various studies. Direct comparison of absolute MIC values should be approached with caution as experimental conditions, such as microbial strains, inoculum density, and media, may vary between studies.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Fluorene Schiff Bases and Standard Antibiotics
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Fluorene Schiff Bases | |||
| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Staphylococcus aureus | 156 - 4000 | [1] |
| Escherichia coli | 156 - 4000 | [1] | |
| Candida albicans | 156 - 4000 | [1] | |
| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | E. coli, S. aureus, P. aeruginosa, P. mirabilis, K. pneumoniae | Activity comparable to Streptomycin at 100 µg/mL | [1] |
| Standard Antibiotics | |||
| Ciprofloxacin | Escherichia coli (susceptible) | 0.013 - 0.08 | [2] |
| Escherichia coli (resistant) | >32 | ||
| Staphylococcus aureus (susceptible) | 0.6 | [2] | |
| Staphylococcus aureus (MRSA) | 0.26 | ||
| Fluconazole | Candida albicans (susceptible) | 0.25 - 8 | [3] |
| Candida albicans (resistant) | ≥ 64 | [3][4] | |
| Streptomycin | Proteus mirabilis | Highly sensitive (qualitative) |
Key Observations:
From the available data, it is evident that while some fluorene Schiff bases demonstrate antimicrobial activity, their reported MIC values are, in some cases, higher than those of standard antibiotics like ciprofloxacin and fluconazole against susceptible strains. However, it is crucial to note that the novelty of the fluorene Schiff base scaffold presents significant opportunities for structural modification to enhance potency and selectivity. The observation that N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine shows activity comparable to streptomycin at a given concentration is noteworthy and encourages further investigation into its precise MIC.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (fluorene Schiff base or standard antibiotic) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Bacterial cultures are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Fungal suspensions are prepared and adjusted to a concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism in broth without antimicrobial agent) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C for bacteria and 35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method
The agar well diffusion method is a common technique for screening the antimicrobial activity of compounds.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculum Preparation and Seeding: A standardized microbial suspension is prepared as described for the broth microdilution method. The surface of the agar plates is then uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) is added to each well.
-
Controls: A well containing the solvent used to dissolve the test compound serves as a negative control. A standard antibiotic solution can be used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions as described above.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of a test compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. jocpr.com [jocpr.com]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic comparison of fluoren-9-ylidene and bifluorenylidene derivatives"
In the realm of organic electronics and molecular sensing, the chromophoric core of a molecule is paramount to its function. Among the vast array of building blocks available to chemists and materials scientists, fluoren-9-ylidene and bifluorenylidene derivatives have emerged as versatile scaffolds. Their rigid, planar structures and tunable electronic properties make them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) to highly sensitive fluorescent probes. This guide provides a comparative overview of the spectroscopic properties of these two classes of compounds, supported by experimental data and detailed methodologies.
Spectroscopic Properties: A Head-to-Head Comparison
The photophysical behavior of fluoren-9-ylidene and bifluorenylidene derivatives is dictated by their electronic structure, which can be finely tuned through chemical modification. The extended π-conjugation in bifluorenylidene, where two fluorene units are linked by an exocyclic double bond, generally leads to red-shifted absorption and emission spectra compared to their fluoren-9-ylidene counterparts.
Below are tables summarizing key spectroscopic data for representative derivatives from both families. It is important to note that these properties are highly dependent on the specific substituents and the solvent used for characterization.
Table 1: Spectroscopic Data for Selected Fluoren-9-ylidene Derivatives
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |
| Fluoren-9-ylidene malononitrile | Dichloromethane | 350 | 450 | - | - | [1] |
| 2,7-Dibromo-fluoren-9-ylidene malononitrile | Dichloromethane | 365 | 480 | - | - | [1] |
| 2,7-Bis(diphenylamino)-fluoren-9-ylidene malononitrile | Dichloromethane | 480 | 580 | - | - | [1] |
| 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile | - | - | - | - | - | [2] |
Table 2: Spectroscopic Data for Selected Bifluorenylidene Derivatives
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |
| 9,9'-Bifluorenylidene | - | - | - | - | - | [3] |
| 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-bifluorenylidene | - | - | - | - | - | [4] |
| Bay-brominated 9,9'-bifluorenylidene | Dichloromethane | 400 | - | - | - | [5] |
| Bay-arylated 9,9'-bifluorenylidene | Dichloromethane | 420-450 | - | - | - | [5] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The characterization of these compounds relies on a suite of spectroscopic techniques. Below are detailed protocols for the key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_abs) of the compounds.
Materials:
-
Spectrophotometer (e.g., Agilent Cary 60)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Micropipettes
-
Solvent (spectroscopic grade, e.g., dichloromethane, chloroform, or toluene)
-
Compound of interest
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in the chosen solvent with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). Ensure the compound is fully dissolved.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer.
-
Data Acquisition: Acquire the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength at which the highest absorbance is recorded is the λ_abs.
Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F).
Materials:
-
Fluorometer (e.g., Horiba Jobin Yvon Fluorolog-3)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Micropipettes
-
Solvent (spectroscopic grade)
-
Compound of interest
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure for Emission Spectrum:
-
Sample Preparation: Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Instrument Setup: Set the excitation wavelength to the λ_abs of the compound. Set the emission wavelength range to be scanned (typically starting from ~10 nm above the excitation wavelength).
-
Data Acquisition: Acquire the fluorescence emission spectrum. The wavelength with the highest intensity is the λ_em.
Procedure for Quantum Yield Determination (Relative Method):
-
Standard Measurement: Record the absorption and fluorescence spectra of the quantum yield standard under the same experimental conditions as the sample.
-
Sample Measurement: Record the absorption and fluorescence spectra of the sample.
-
Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Transient Absorption Spectroscopy
Objective: To measure the excited-state lifetimes (τ) and observe transient species.
Materials:
-
Pump-probe transient absorption spectrometer
-
Femtosecond or picosecond laser system
-
Sample cell
-
Solvent
-
Compound of interest
Procedure:
-
Sample Preparation: Prepare a solution of the compound with a concentration sufficient to have a significant absorbance at the pump wavelength.
-
Instrument Setup: The sample is excited by an ultrashort laser pulse (pump). A second, broadband probe pulse, delayed in time with respect to the pump, passes through the sample.
-
Data Acquisition: The change in absorbance of the probe light is measured as a function of wavelength and time delay between the pump and probe pulses.
-
Data Analysis: The decay of the transient absorption signal at specific wavelengths is fitted to an exponential function to determine the excited-state lifetime.
Visualizing the Application: Organic Solar Cell Fabrication Workflow
Bifluorenylidene derivatives are increasingly utilized as non-fullerene acceptors in organic solar cells. The following diagram illustrates a typical workflow for the fabrication of such a device.
Caption: Workflow for the fabrication and characterization of an organic solar cell using a bifluorenylidene derivative.
Conclusion
The choice between fluoren-9-ylidene and bifluorenylidene derivatives depends heavily on the desired spectroscopic properties for a given application. Bifluorenylidenes generally offer broader and more red-shifted absorption, which is advantageous for light-harvesting applications in organic solar cells. Fluoren-9-ylidene derivatives, with their typically higher energy transitions, can be tailored for blue-emitting OLEDs or as sensitive fluorescent probes where a specific spectral window is required. The continued development of novel synthetic methodologies will undoubtedly expand the library of these versatile compounds, enabling further advancements in organic electronics and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analytical Guide to 9H-Fluoren-9-one 9H-fluoren-9-ylidenehydrazone (CAS Number: 2071-44-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data available for 9H-fluoren-9-one 9H-fluoren-9-ylidenehydrazone (CAS Number: 2071-44-5), a fluorene-derived azine. Due to the limited availability of direct comparative studies for this specific compound, this guide leverages data from its precursors and related fluorene derivatives to offer insights into its analytical profile and performance characteristics.
Physicochemical Properties
A summary of the fundamental physicochemical properties for 9H-fluoren-9-one 9H-fluoren-9-ylidenehydrazone is presented below. For comparative context, data for its immediate precursor, 9-fluorenone hydrazone, is also included.
| Property | 9H-fluoren-9-one 9H-fluoren-9-ylidenehydrazone | 9-Fluorenone Hydrazone (Precursor) |
| CAS Number | 2071-44-5 | 13629-22-6 |
| Molecular Formula | C₂₆H₁₆N₂ | C₁₃H₁₀N₂[1][2] |
| Molecular Weight | 356.42 g/mol | 194.23 g/mol [1][2] |
| Appearance | Not specified in available literature | Yellow to orange crystalline solid[3] |
| Melting Point | Not specified in available literature | 148-150 °C[3] |
| Boiling Point | Not specified in available literature | 362.5 °C at 760 mmHg[3] |
| Solubility | Insoluble in water; likely soluble in organic solvents | Soluble in nonpolar solvents[3] |
Analytical Characterization
Detailed analytical data for 9H-fluoren-9-one 9H-fluoren-9-ylidenehydrazone is scarce in publicly accessible literature. However, the characterization of its precursor and related derivatives provides a foundational understanding of the analytical techniques applicable to this class of compounds.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for 9H-fluoren-9-one 9H-fluoren-9-ylidenehydrazone are not readily available, the synthesis of its derivatives confirms the use of NMR for structural elucidation. For instance, in the synthesis of fluorenyl-hydrazonothiazole derivatives from a carbothioamide precursor, the structures of all synthesized compounds were confirmed by ¹H and ¹³C NMR spectra.[4]
Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for identifying functional groups. For the precursor, 9-fluorenone hydrazone, IR spectra are available and would be expected to show characteristic peaks for N-H and C=N bonds.[2] Similarly, the IR spectrum of 9H-fluoren-9-one 9H-fluoren-9-ylidenehydrazone would be expected to exhibit a strong C=N stretching vibration characteristic of the azine linkage.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. While specific MS data for the target compound is not published, the NIST WebBook provides mass spectral data for its precursor, 9-fluorenone hydrazone.[2]
Experimental Protocols
Detailed, validated experimental protocols for the analysis of 9H-fluoren-9-one 9H-fluoren-9-ylidenehydrazone are not published. However, based on the analysis of related compounds, the following general methodologies would be applicable.
Synthesis of Fluorene Azine Derivatives
A general method for the synthesis of azine derivatives involves the condensation of hydrazones with aldehydes or ketones. This can be carried out under solvent-free conditions or in solvents like ethanol.[5][6]
Diagram: General Synthesis of Azine Derivatives
Caption: General reaction scheme for the synthesis of azine derivatives.
Analytical Workflow for Characterization
A typical workflow for the analytical characterization of a newly synthesized fluorene derivative is outlined below.
Diagram: Analytical Workflow for Fluorene Derivatives
Caption: A standard workflow for the synthesis, purification, and analytical characterization.
Performance Comparison and Alternatives
Direct performance comparisons of 9H-fluoren-9-one 9H-fluoren-9-ylidenehydrazone with other compounds for specific applications are not available in the reviewed literature. However, the broader class of fluorene derivatives is known for its valuable photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[7][8]
Potential Alternatives:
-
Other Fluorene Derivatives: A wide range of fluorene derivatives with different substituents have been synthesized to tune their optical and electronic properties.[9] For applications requiring high fluorescence quantum yields or specific emission wavelengths, other functionalized fluorenes might be considered.
-
Other Azine-Containing Compounds: The azine linkage is a key structural feature. Other aromatic azines have been investigated for their nonlinear optical properties and as building blocks in materials science.[5]
The selection of an alternative would be highly dependent on the specific application requirements, such as desired solubility, thermal stability, and photophysical characteristics.
Conclusion
While a comprehensive, direct comparative analysis of 9H-fluoren-9-one 9H-fluoren-9-ylidenehydrazone is limited by the available data, this guide provides a framework for its analytical characterization based on data from its precursors and the broader family of fluorene derivatives. The provided workflows and comparative tables can assist researchers in designing experiments and evaluating this compound for their specific needs. Further research is required to establish a detailed performance profile and to conduct direct comparisons with alternative materials.
References
- 1. 9-Fluorenone hydrazone | C13H10N2 | CID 83627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Fluoren-9-one, hydrazone [webbook.nist.gov]
- 3. Cas 13629-22-6,9-FLUORENONE HYDRAZONE | lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]
- 8. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Optoelectronic Properties of Fluorene- and Pyrene-Based Schiff Bases
An in-depth analysis of two prominent classes of Schiff bases, fluorene- and pyrene-based derivatives, reveals distinct optoelectronic characteristics that position them for diverse applications in materials science and drug development. This guide provides a comparative overview of their synthesis, photophysical and electrochemical properties, supported by experimental data and detailed methodologies.
Schiff bases, characterized by the azomethine (-C=N-) group, are versatile compounds whose electronic properties can be finely tuned by the choice of the aldehyde and amine precursors. When appended with aromatic moieties like fluorene or pyrene, they exhibit intriguing optoelectronic behaviors, making them promising candidates for organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials.[1][2][3]
Fluorene-based Schiff bases are known for their potent absorption and emission characteristics, with some derivatives showing emission in the green region of the spectrum, indicating their potential for organic electronic applications.[1] Pyrene, on the other hand, is a large planar aromatic system with excellent hole-injection capabilities and high charge carrier mobility, making pyrene-based materials suitable for organic electronics.[4]
Comparative Optoelectronic Data
The following tables summarize the key photophysical and electrochemical properties of representative fluorene- and pyrene-based Schiff bases, compiled from various research findings.
Table 1: Photophysical Properties
| Compound Class | Representative Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference(s) |
| Fluorene-based | 2-[(9H-Fluoren-2-ylmethylene)-amino]-phenol (L) | ~360 | ~470 (in the presence of Cu²⁺) | ~110 | - | [5] |
| Fluorene-based | 9-substituted fluorene-based Schiff bases | Variable (distinct absorption/emission) | Green emission for some derivatives | - | - | [1] |
| Pyrene-based | (E)-4-((pyren-1-ylmethylene)amino)benzoate derivatives | ~285, ~405-418 | - | - | - | [6][7] |
| Pyrene-based | Pyrene-derived Schiff base (PySb) | - | 470 (with Zn²⁺ in ethanol), 458 (with Al³⁺ in DMSO) | - | - | [8][9] |
Table 2: Electrochemical Properties
| Compound Class | Representative Compound | HOMO (eV) | LUMO (eV) | Band Gap (E_g, eV) | Reference(s) |
| Fluorene-based | - | Data not readily available in cited literature | Data not readily available in cited literature | - | - |
| Pyrene-based | Pyrenyl Schiff base derivatives | - | - | Decreases with increased conjugation | [6][7] |
Experimental Protocols
The synthesis and characterization of these Schiff bases follow established chemical procedures.
General Synthesis of Schiff Bases
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[2][3]
Fluorene- and Pyrene-based Schiff Base Synthesis:
-
Dissolution: An equimolar amount of the respective aldehyde (e.g., 9-fluorenone or 1-pyrenealdehyde) and a primary amine are dissolved in a suitable solvent, such as ethanol or toluene.[10][11]
-
Reaction: The reaction mixture is then heated to reflux for a specified period, often with catalytic amounts of an acid like p-toluene sulfonic acid to facilitate the removal of water.[10]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired Schiff base.
Characterization Techniques
The synthesized compounds are characterized using a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the synthesized Schiff bases.[12]
-
Infrared (IR) Spectroscopy: The formation of the characteristic imine (-C=N-) bond is confirmed by the presence of a stretching vibration band in the IR spectrum, typically around 1600 cm⁻¹.[13]
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is employed to study the electronic absorption properties of the compounds in solution. The spectra reveal the wavelengths of maximum absorption (λ_abs), which correspond to electronic transitions within the molecule.[14]
-
Fluorescence Spectroscopy: The emission properties, including the wavelength of maximum emission (λ_em) and fluorescence quantum yield (Φ_F), are determined using a fluorometer.[15]
-
Cyclic Voltammetry (CV): CV is used to investigate the electrochemical properties of the compounds, allowing for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the electrochemical band gap.
Visualizing the Concepts
To better understand the molecular structures and the experimental workflow, the following diagrams are provided.
Caption: General synthesis of fluorene- and pyrene-based Schiff bases.
Caption: Experimental workflow for Schiff base characterization.
Conclusion
Both fluorene- and pyrene-based Schiff bases exhibit valuable optoelectronic properties, stemming from their extended π-conjugated systems. Fluorene derivatives offer tunability in their emission color, with potential for applications in display technologies.[1] Pyrene-based counterparts, with their excellent charge transport characteristics, are highly promising for use in organic electronics.[4] The choice between these two classes of compounds will ultimately depend on the specific application and the desired optoelectronic performance. Further research focusing on a direct and systematic comparison of a wider range of derivatives under identical experimental conditions would be invaluable for a more comprehensive understanding and for guiding the rational design of new materials.
References
- 1. Fluorene-based Schiff bases with potent absorption and emissive characteristics - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.as.uky.edu [chem.as.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of a Pyrene-Derived Schiff Base and Its Selective Fluorescent Enhancement by Zinc and Aluminum Ions - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 9. Synthesis of a Pyrene-Derived Schiff Base and Its Selective Fluorescent Enhancement by Zinc and Aluminum Ions [scirp.org]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin(iv) complexes: experimental and computational insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin( iv ) complexes: experimental and computational insights - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04401G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Fluorenylidene Malononitriles vs. Fluorenones in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of two promising classes of compounds, fluorenylidene malononitriles and fluorenones, with a focus on their potential applications in oncology. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective anticancer activities and mechanisms of action.
Executive Summary
Both fluorenylidene malononitriles and fluorenones, sharing a core fluorene scaffold, have emerged as compounds of interest in medicinal chemistry due to their diverse biological activities.[1][2] Fluorenones have been investigated for their antibiotic, anticancer, antiviral, and neuromodulatory properties.[1][2] Notably, certain fluorenone analogs have demonstrated potent antiproliferative activity by inhibiting topoisomerase I. Fluorenylidene malononitriles are recognized for their unique electronic properties and have been explored for their potential as anticancer agents, with some derivatives showing predicted activity against breast cancer.[3] This guide will delve into the available quantitative data, experimental methodologies, and known signaling pathways associated with these compounds.
Data Presentation: A Comparative Look at Anticancer Activity
The following tables summarize the available quantitative data on the anticancer activity of representative fluorenylidene malononitrile and fluorenone derivatives. It is crucial to note that the data presented here are from different studies, employing different cell lines and experimental conditions. Therefore, a direct comparison of potency should be made with caution.
Table 1: Anticancer Activity of a Fluorenylidene Malononitrile Derivative (In Silico Prediction)
| Compound Class | Derivative | Cancer Type | Predicted Activity (Pa) | Reference |
| Fluorenylidene Malononitrile | 4-alkoxybenzylidenemalononitriles | Breast Cancer | >0.5 | [3] |
Pa (Probability of being active) is a measure of the predicted biological activity from an in silico PASS (Prediction of Activity Spectra for Substances) analysis.[3]
Table 2: Anticancer Activity of a Fluorenone Derivative
| Compound Class | Derivative | Cell Line | GI50 (µM) | Mechanism of Action | Reference |
| Fluorenone | 2,7-diamidofluorenone (compound 3c) | NCI 60-cell panel | 1.66 | Topoisomerase I inhibition | [4] |
GI50 is the concentration required to inhibit the growth of tumor cells by 50%.
Experimental Protocols
To facilitate the replication and further investigation of the anticancer properties of these compounds, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorenylidene malononitriles or fluorenones) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.[9][10]
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor of topoisomerase I will prevent the relaxation of the supercoiled DNA.[9]
Protocol:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, topoisomerase I reaction buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the inhibitor.
Signaling Pathways and Mechanisms of Action
The anticancer effects of fluorenylidene malononitriles and fluorenones are likely mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a common feature in many cancers, leading to resistance to apoptosis.
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Fluorenylidene-Based Hole-Transporting Materials for High-Efficiency Perovskite Solar Cells
For researchers and scientists in the field of renewable energy, the quest for efficient and stable hole-transporting materials (HTMs) is a critical frontier in the development of commercially viable perovskite solar cells (PSCs). Fluorenylidene derivatives have emerged as a promising class of HTMs, offering high power conversion efficiencies and improved stability compared to the commonly used spiro-OMeTAD. This guide provides a comprehensive comparison of the hole-transporting abilities of various fluorenylidene derivatives, supported by experimental data and detailed methodologies.
Performance Overview of Fluorenylidene Derivatives
Recent studies have highlighted several fluorenylidene-based HTMs that demonstrate exceptional performance in perovskite solar cells. Notably, derivatives such as V1387 and sp-35 have achieved power conversion efficiencies (PCEs) exceeding 21%, rivaling and in some cases surpassing the performance of the benchmark HTM, spiro-OMeTAD.[1][2] The key performance parameters of these and other fluorenylidene derivatives are summarized in the table below.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Hole Mobility (μh) [cm2V-1s-1] | Reference |
| V1387 | 22.83 | 1.16 | 24.81 | 79 | Not Reported | [1] |
| V1389 | 20.91 | 1.14 | 24.23 | 76 | Not Reported | [1] |
| V1391 | 20.88 | 1.14 | 24.18 | 76 | Not Reported | [1] |
| V1424 | 22.05 | 1.15 | 24.72 | 78 | Not Reported | [1] |
| sp-35 | 21.59 | 1.12 | 24.36 | 79.1 | 2.388 x 10-3 | [2] |
| spiro-OMeTAD (reference) | 23.42 | 1.18 | 25.11 | 79 | ~2 x 10-4 | [3][4] |
Table 1: Comparison of key performance parameters for various fluorenylidene-based HTMs and the reference spiro-OMeTAD in perovskite solar cells.
The data indicates that fluorenylidene derivatives, particularly V1387 and V1424, exhibit PCEs comparable to the high-performing spiro-OMeTAD.[1] The unsymmetrical bifluorenylidene-fluorene based HTM, sp-35, also demonstrates a high PCE of 21.59% and, notably, a significantly higher hole mobility compared to spiro-OMeTAD.[2] This enhanced hole mobility can contribute to more efficient charge extraction and reduced recombination losses within the solar cell.
Experimental Protocols
To ensure a fair and objective comparison, it is crucial to understand the experimental conditions under which the performance data was obtained. The following sections detail the typical methodologies for the synthesis of fluorenylidene derivatives and the fabrication and characterization of perovskite solar cells.
Synthesis of Fluorenylidene Derivatives
Fluorenylidene-based HTMs are generally synthesized through a multi-step process. For instance, the synthesis of branched fluorenylidene derivatives like V1387 involves a facile two-step procedure.[1] Similarly, the unsymmetrical sp-35 molecule is synthesized via a two-step route from commercially available reagents.[2] A general representation of the synthesis process is outlined below.
Figure 1: Generalized workflow for the synthesis of fluorenylidene-based HTMs.
Perovskite Solar Cell Fabrication and Characterization
The fabrication of perovskite solar cells incorporating fluorenylidene HTMs typically follows a standard architecture, such as the n-i-p structure.
Figure 2: A typical workflow for the fabrication and characterization of perovskite solar cells.
The process begins with the cleaning of a transparent conductive oxide (TCO) coated glass substrate, followed by the deposition of an electron transport layer (ETL), the perovskite absorber layer, the fluorenylidene-based hole-transporting layer (HTL), and finally a metal back contact. The performance of the fabricated devices is then characterized by measuring their current density-voltage (J-V) characteristics under simulated solar illumination.
The Role of the Hole-Transporting Layer
The hole-transporting layer plays a pivotal role in the overall performance and stability of a perovskite solar cell. Its primary functions are to efficiently extract photogenerated holes from the perovskite layer and transport them to the electrode while simultaneously blocking electrons.
Figure 3: Schematic diagram illustrating the structure of a perovskite solar cell and the charge transport pathways.
The energy level alignment between the perovskite and the HTM is crucial for efficient hole extraction. Fluorenylidene derivatives have been shown to possess suitable highest occupied molecular orbital (HOMO) energy levels that align well with the valence band of commonly used perovskite materials, facilitating efficient hole transfer.[1]
Conclusion
Fluorenylidene derivatives have demonstrated their potential as high-performance hole-transporting materials for perovskite solar cells. Their ability to achieve high power conversion efficiencies, coupled with improved stability in some cases, makes them a compelling alternative to spiro-OMeTAD. The facile synthesis and potential for molecular engineering to further optimize their properties open up exciting avenues for the future development of even more efficient and stable perovskite solar cells. Further research focusing on long-term operational stability and scalability will be crucial for the commercialization of this promising technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An unsymmetrical bifluorenylidene–fluorene based hole-transporting material for perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. Branched Fluorenylidene Derivatives with Low Ionization Potentials as Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling N,N'-Bis(fluoren-9-ylidene) hydrazine
Hazard Assessment
While specific toxicological data for N,N'-Bis(fluoren-9-ylidene) hydrazine is limited, it is a derivative of hydrazine. Hydrazine is classified as toxic, a suspected human carcinogen, and can cause severe skin burns and eye damage.[1][2][3] Therefore, this compound should be handled as a potentially hazardous substance.
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause irritation or burns upon contact.
-
Carcinogenicity: Due to its relation to hydrazine, it should be treated as a potential carcinogen.[2][3]
-
Flammability: The flammability of this specific compound is not known, but hydrazine is flammable.[2]
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety.[4][5][6][7]
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling solid chemicals.[6] Ensure gloves are regularly inspected for tears or punctures. |
| Eyes/Face | Safety goggles and face shield | Provides protection against splashes, dust, and unforeseen reactions.[5][6] Standard safety glasses are not sufficient. |
| Body | Laboratory coat or chemical-resistant apron | A flame-resistant lab coat is preferable. This protects against spills and contamination of personal clothing.[5][6] |
| Respiratory | NIOSH-approved respirator | A respirator with cartridges appropriate for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood. |
| Feet | Closed-toe shoes | Made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
3.1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are within the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
3.2. Weighing and Transfer:
-
Tare Balance: Place a piece of weighing paper or a suitable container on the analytical balance and tare it.
-
Dispense Solid: Carefully dispense the required amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Transfer to Reaction Vessel: Gently transfer the weighed solid into the reaction vessel.
-
Clean-up: Immediately clean any spills within the fume hood using appropriate methods (see Section 4).
3.3. During Reaction:
-
Constant Monitoring: Never leave a reaction unattended.
-
Maintain Ventilation: Ensure the fume hood sash is kept at the lowest practical height.
Spill and Emergency Plan
4.1. Minor Spill (within fume hood):
-
Alert Personnel: Inform others in the immediate vicinity.
-
Containment: Use a chemical spill kit to absorb the material.
-
Decontamination: Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Disposal: All contaminated materials must be disposed of as hazardous waste.
4.2. Major Spill (outside fume hood):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Alert the institutional safety officer and/or emergency response team.
-
Do Not Re-enter: Await the arrival of trained emergency personnel.
4.3. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal company. Burning may be a disposal technique for hydrazine and its solutions, but this should only be performed by trained professionals in a controlled environment.[8]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. gas-sensing.com [gas-sensing.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. realsafety.org [realsafety.org]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 8. apps.dtic.mil [apps.dtic.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
